4-bromo-N-butylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXNVNNPIUCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409078 | |
| Record name | 4-bromo-N-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78080-34-9 | |
| Record name | 4-bromo-N-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-bromo-N-butylbenzamide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of 4-bromo-N-butylbenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental protocols for synthesis and characterization are provided, alongside mandatory visualizations of experimental workflows to facilitate understanding and reproducibility.
Chemical Structure and Identification
This compound is an organic compound featuring a benzamide core structure. Key structural features include a bromine atom at the para-position of the benzene ring and an N-butyl substituent on the amide nitrogen.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 78080-34-9[1] |
| Molecular Formula | C₁₁H₁₄BrNO[1] |
| Molecular Weight | 256.14 g/mol [1] |
| Canonical SMILES | CCCCNC(=O)C1=CC=C(C=C1)Br |
| InChI Key | QSUXNVNNPIUCAH-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that some of the data presented is predicted, as experimental values are not uniformly available in the literature.
| Property | Value | Source |
| Melting Point | 88.5-89 °C | Experimental |
| Boiling Point | 364.2 °C at 760 mmHg | Predicted |
| Density | 1.31 g/cm³ | Predicted |
| Flash Point | 174.1 °C | Predicted |
| pKa | 14.63 ± 0.46 | Predicted |
| XLogP3-AA | 3.2 | Computed[1] |
| Hydrogen Bond Donor Count | 1 | Computed[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of n-butylamine with 4-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-alkylbenzamides.
Materials:
-
4-bromobenzoyl chloride
-
n-butylamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add n-butylamine (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 7.6-7.8 (d, 2H) | Aromatic protons ortho to the carbonyl group |
| ~ 7.5-7.7 (d, 2H) | Aromatic protons meta to the carbonyl group |
| ~ 6.0-6.5 (br s, 1H) | Amide N-H |
| ~ 3.3-3.5 (q, 2H) | -CH₂- adjacent to N |
| ~ 1.5-1.7 (m, 2H) | -CH₂- |
| ~ 1.3-1.5 (m, 2H) | -CH₂- |
| ~ 0.9-1.0 (t, 3H) | Terminal -CH₃ |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | Carbonyl (C=O) |
| ~ 135 | Aromatic C-Br |
| ~ 132 | Aromatic C-C=O |
| ~ 128 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 40 | -CH₂- adjacent to N |
| ~ 31 | -CH₂- |
| ~ 20 | -CH₂- |
| ~ 14 | Terminal -CH₃ |
Infrared (IR) Spectroscopy
| IR Absorption (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch |
| ~ 3050 | Aromatic C-H stretch |
| ~ 2950, 2870 | Aliphatic C-H stretch |
| ~ 1640 | C=O stretch (Amide I) |
| ~ 1540 | N-H bend (Amide II) |
| ~ 1070 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Mass Spectrometry (Predicted Fragmentation) | |
| m/z | Assignment |
| 255/257 | [M]⁺ (Molecular ion) |
| 183/185 | [BrC₆H₄CO]⁺ (Loss of butylamine) |
| 155/157 | [BrC₆H₄]⁺ (Loss of CO from 183/185) |
| 105 | [C₆H₅CO]⁺ (Loss of Br) |
| 77 | [C₆H₅]⁺ (Loss of CO from 105) |
Potential Biological Activity and Experimental Protocols
While there is limited direct evidence for the biological activity of this compound, a structurally related and more complex derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, has been identified as a potent inhibitor of elastase. This suggests that the this compound scaffold may have potential as a starting point for the development of elastase inhibitors. Elastase is a serine protease that breaks down elastin, and its overactivity is implicated in various inflammatory diseases.
Proposed Experimental Workflow for Biological Target Validation
The following diagram outlines a general workflow for investigating the potential of this compound as an elastase inhibitor.
Detailed Experimental Protocol: Elastase Inhibition Assay (Colorimetric)
This protocol provides a general method for assessing the inhibitory activity of this compound against porcine pancreatic elastase, a common model enzyme.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-AAA-pNA) (substrate)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPE in Tris-HCl buffer.
-
Prepare a stock solution of S-AAA-pNA in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Test compound solution at various concentrations (or DMSO for control)
-
PPE solution
-
-
Incubate the plate at 37 °C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the S-AAA-pNA substrate solution to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10-20 minutes at 37 °C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a readily synthesizable compound with a well-defined chemical structure. While specific biological data is scarce, its structural similarity to known enzyme inhibitors, particularly in the context of elastase, suggests it may be a valuable scaffold for further investigation in drug discovery programs. The experimental protocols and workflows provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds.
References
An In-depth Technical Guide to 4-bromo-N-butylbenzamide (CAS: 78080-34-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-N-butylbenzamide (CAS number: 78080-34-9), a halogenated aromatic amide. The document details its chemical and physical properties, provides established synthesis protocols, and presents its characteristic spectral data. While primarily utilized as a chemical intermediate in organic synthesis, this guide serves as a foundational resource for professionals in chemical research. As of the latest literature review, there is no documented evidence of significant biological activity or direct application of this compound in drug development, and consequently, no associated signaling pathways have been elucidated.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its core structure consists of a benzamide scaffold with a bromine atom substituted at the para-position of the benzene ring and an N-butyl group attached to the amide nitrogen.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78080-34-9 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₄BrNO | [PubChem][1] |
| Molecular Weight | 256.14 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Canonical SMILES | CCCCNC(=O)C1=CC=C(C=C1)Br | [PubChem][1] |
| Appearance | White to off-white powder/crystals | General chemical supplier information |
| Density | 1.31 g/cm³ (predicted) | |
| Boiling Point | 364.2 °C at 760 mmHg (predicted) | |
| Flash Point | 174.1 °C (predicted) |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the acylation of n-butylamine with 4-bromobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Acylation of n-Butylamine
This protocol is adapted from the synthesis of analogous N-alkylated benzamides.[2][3]
Materials and Reagents:
-
4-bromobenzoyl chloride
-
n-butylamine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add n-butylamine (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-bromo-N-butylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-bromo-N-butylbenzamide. The information detailed herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving this compound. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and characterization, and logical workflow diagrams to facilitate understanding and replication of these processes.
Core Properties of this compound
This compound is a chemical compound with the molecular formula C11H14BrNO.[1] It belongs to the benzamide class of compounds, characterized by a benzene ring substituted with a bromo group and an N-butylamido group.
Physical and Chemical Data
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C11H14BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [2] |
| Density | 1.31 g/cm³ | [1] |
| Boiling Point | 364.2 °C at 760 mmHg | [1] |
| Flash Point | 174.1 °C | [1] |
| Melting Point | Not explicitly reported for the n-butyl isomer. The related compound, 4-bromo-N-tert-butylbenzamide, has a melting point of 130-131 °C.[3] | |
| Solubility | Data for this compound is not readily available. However, benzanilides, a related class of compounds, are generally sparingly soluble in water but show good solubility in many organic solvents. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and adaptations from procedures for structurally similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved via the acylation of n-butylamine with 4-bromobenzoyl chloride. This is a standard method for the formation of amides.
Materials:
-
4-bromobenzoyl chloride
-
n-butylamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
2.0 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of n-butylamine (1.0 equivalent) in dichloromethane dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with 2.0 N hydrochloric acid.
-
Extract the mixture with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
Instrumentation: 400 MHz NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl3).
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: Adjusted to induce fragmentation for MS/MS analysis if required.
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and characterization processes for this compound.
Caption: Synthetic workflow for this compound.
References
4-bromo-N-butylbenzamide molecular weight and formula
This technical guide provides a comprehensive overview of 4-bromo-N-butylbenzamide, including its physicochemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties of this compound
This compound is a chemical compound with the molecular formula C11H14BrNO.[1][2] Its molecular weight is approximately 256.14 g/mol .[1][2]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C11H14BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 78080-34-9 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of n-butylamine with 4-bromobenzoyl chloride. A general procedure is detailed below.
Experimental Protocol: Synthesis
Materials:
-
4-bromobenzoyl chloride
-
n-butylamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
2.0 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane.
-
To this solution, add triethylamine (2.2 equivalents).
-
Slowly add a solution of n-butylamine (1.0 equivalent) dropwise with stirring at room temperature.
-
Stir the reaction mixture for approximately 1 hour at room temperature.
-
Quench the reaction by adding 2.0 N hydrochloric acid.
-
Extract the mixture with dichloromethane (2 x volume of the initial solvent).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product may be further purified by recrystallization or column chromatography if necessary.
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
Experimental Protocol: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. Prepare a working solution by further dilution.
-
Chromatographic Conditions:
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
Visualized Synthesis Pathway
The following diagram illustrates the chemical reaction for the synthesis of this compound.
References
Navigating the Solubility of 4-bromo-N-butylbenzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-bromo-N-butylbenzamide, a compound of interest in organic synthesis and pharmaceutical research. A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound in common organic solvents.
This guide, therefore, serves a dual purpose: to transparently report the current data landscape and to equip researchers with the necessary theoretical frameworks and detailed experimental protocols to determine the solubility of this compound in their specific solvent systems of interest.
Current State of Solubility Data
As of the latest review, no empirical quantitative solubility data for this compound in various organic solvents has been published in peer-reviewed literature or indexed in major chemical databases. While qualitative statements regarding its solubility in solvents used for synthesis or analysis (such as deuterated chloroform for NMR) exist, these do not provide the precise measurements required for applications like formulation development, reaction optimization, or purification.
Predicted Solubility Profile: A Theoretical Approach
In the absence of experimental data, theoretical models can offer valuable insights into the potential solubility of a compound. One such powerful tool is the Hansen Solubility Parameters (HSP) theory. HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Accounts for the energy from van der Waals forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Relates to the energy from hydrogen bonds.
Experimental Protocols for Solubility Determination
To empower researchers to generate their own high-quality solubility data, this section provides detailed methodologies for two widely accepted experimental techniques.
Isothermal Shake-Flask Method followed by Gravimetric Analysis
This is a robust and straightforward method for determining equilibrium solubility.
Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent at a constant temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in the thermostatically controlled shaker at the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.
-
Gravimetric Determination:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven may be used.
-
Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.
-
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100
Isothermal Shake-Flask Method followed by UV/Vis Spectrophotometry
This method is suitable if this compound exhibits a distinct UV/Vis absorbance peak at a wavelength where the solvent is transparent.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent using its UV/Vis absorbance.
Materials and Apparatus:
-
All materials from the gravimetric method
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution and Sampling: Follow steps 1-5 from the gravimetric method.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Sample Analysis:
-
Dilute the filtered supernatant with a known dilution factor to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution factor
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of solubility.
Caption: Detailed workflows for gravimetric and UV/Vis spectroscopic analysis.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides the necessary tools for its determination. By employing the detailed experimental protocols outlined, researchers can generate reliable and accurate solubility data tailored to their specific needs. Furthermore, the principles of Hansen Solubility Parameters can be used as a predictive tool for solvent screening. The generation and publication of such data would be a valuable contribution to the scientific community.
The Pharmacological Potential of Benzamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatility and ability to interact with a diverse range of biological targets have led to the development of drugs with significant clinical impact. This technical guide provides a comprehensive overview of the burgeoning research into the biological activities of novel benzamide derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing underlying biological pathways to facilitate ongoing and future research in this dynamic field.
Anticancer Activity of Benzamide Derivatives
Benzamide derivatives have emerged as a promising class of compounds in oncology, exhibiting potent antiproliferative activity against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Data: Anticancer Activity
The in vitro anticancer efficacy of various benzamide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following table summarizes the IC50 values of selected benzamide derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BJ-13 | Gastric Cancer Cells | Potent (specific value not provided) | [1] |
| Compound 20b | Various Cancer Cell Lines | 0.012 - 0.027 | [2] |
| Compound 4e | A549 (Lung Carcinoma) | 8.9 | [3] |
| HeLa (Cervical Cancer) | 11.1 | [3] | |
| MCF-7 (Breast Cancer) | 9.2 | [3] | |
| Compound 4f | A549 (Lung Carcinoma) | 7.5 | [3] |
| HeLa (Cervical Cancer) | 9.3 | [3] | |
| MCF-7 (Breast Cancer) | 8.9 | [3] | |
| 4-methylpiperazinyl benzamides | Lung and Colon Cancer Cell Lines | Potent (specific value not provided) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in an organic solvent. The intensity of the resulting purple solution is directly proportional to the number of viable cells.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways in Benzamide-Induced Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of benzamide derivatives. A notable example is the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.
Apoptosis Signaling Pathway: Some benzamide derivatives, such as BJ-13, have been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1] This triggers the release of cytochrome c from the mitochondria, activating a cascade of caspases (cysteine-aspartic proteases) that ultimately leads to cell death. Key proteins in this pathway include the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[1]
Antimicrobial Activity of Benzamide Derivatives
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Benzamide derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an important area of research in the fight against infectious diseases.[6][7]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of benzamide derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in disc diffusion assays.
| Compound ID | Microbial Strain | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 5a | Bacillus subtilis | Positive | 6.25 | 25 | [6][7] |
| Escherichia coli | Negative | 3.12 | 31 | [6][7] | |
| Compound 6b | Escherichia coli | Negative | 3.12 | 24 | [6][7] |
| Compound 6c | Bacillus subtilis | Positive | 6.25 | 24 | [6][7] |
| Compound 9 | Mycobacterium smegmatis | N/A | - | Zone ratio of 0.62 | [8] |
| Staphylococcus aureus | Positive | - | Zone ratio of 0.44 | [8] |
Experimental Protocols: Antimicrobial Susceptibility Testing
1. Disc Diffusion Method:
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Aseptically place paper discs impregnated with a known concentration of the benzamide derivative onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
2. Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the benzamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. inotiv.com [inotiv.com]
The Versatility of 4-bromo-N-butylbenzamide: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N-butylbenzamide is a versatile bifunctional building block in organic synthesis, offering a valuable scaffold for the construction of a diverse array of complex molecules. Its structure, featuring a reactive aryl bromide and a modifiable N-butyl amide moiety, allows for sequential and orthogonal functionalization, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. Concurrently, the amide functionality can be hydrolyzed or otherwise modified, or it can serve as a crucial pharmacophoric element, participating in hydrogen bonding interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, reaction setup, and purification.
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| CAS Number | 78080-34-9[1] |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but expected to be a crystalline solid at room temperature. |
| Boiling Point | Predicted: ~385.9 ± 25.0 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acylation of n-butylamine with 4-bromobenzoyl chloride. This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzoyl chloride (1.0 eq)
-
n-Butylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere, add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Expected Yield: >90%
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 6.10 (br s, 1H), 3.40 (q, J = 6.8 Hz, 2H), 1.60 (p, J = 7.2 Hz, 2H), 1.40 (h, J = 7.4 Hz, 2H), 0.95 (t, J = 7.3 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 134.0, 131.8, 128.6, 125.5, 40.0, 31.6, 20.1, 13.8.
-
IR (KBr, cm⁻¹): ν 3300 (N-H stretch), 1635 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1070 (C-Br stretch).
-
MS (ESI): m/z 256.0 [M+H]⁺, 258.0 [M+H+2]⁺.
Key Reactions of this compound as a Building Block
The synthetic utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the aryl bromide position. The two most important transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[2] This reaction is a powerful tool for the synthesis of biaryl and substituted aromatic compounds.[3]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain N-butyl-4'-methoxy-[1,1'-biphenyl]-4-carboxamide.
Representative Yields for Suzuki-Miyaura Couplings:
| Boronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | N-butyl-[1,1'-biphenyl]-4-carboxamide | 85-95 |
| 4-Methoxyphenylboronic acid | N-butyl-4'-methoxy-[1,1'-biphenyl]-4-carboxamide | 80-90 |
| 3-Thienylboronic acid | N-butyl-4-(thiophen-3-yl)benzamide | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4] This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[5]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to a dry reaction vessel.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-butyl-4-morpholinobenzamide.
Representative Yields for Buchwald-Hartwig Aminations:
| Amine | Product | Typical Yield (%) |
| Morpholine | N-butyl-4-morpholinobenzamide | 80-95 |
| Piperidine | N-butyl-4-(piperidin-1-yl)benzamide | 75-90 |
| Aniline | N-butyl-4-(phenylamino)benzamide | 70-85 |
Applications in Drug Discovery and Agrochemicals
The benzamide moiety is a well-established pharmacophore found in a wide range of biologically active compounds. The ability to readily diversify the 4-position of the N-butylbenzamide scaffold through cross-coupling reactions makes it an attractive starting point for the synthesis of new therapeutic agents and agrochemicals.
Medicinal Chemistry
Derivatives of this compound have been explored for various therapeutic targets. The introduction of different aryl and heteroaryl groups via Suzuki-Miyaura coupling can lead to compounds with potential anticancer, anti-inflammatory, and antiviral activities. For instance, certain N-phenylbenzamide derivatives have shown activity against Enterovirus 71, with one analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibiting an IC50 in the low micromolar range.[6] The N-butylamide portion can also contribute to the overall pharmacological profile by influencing properties such as solubility, cell permeability, and metabolic stability.
Table of Biologically Active Benzamide Derivatives:
| Compound Class | Biological Activity | Example IC₅₀/Activity |
| 4-Aryl-N-butylbenzamides | Anticancer | Varies with aryl substituent |
| 4-(Amino)-N-butylbenzamides | Kinase Inhibition | Varies with amine substituent |
| Substituted N-phenylbenzamides | Antiviral (Enterovirus 71) | 1e: IC₅₀ = 5.7 ± 0.8 µM[6] |
Agrochemicals
The benzamide scaffold is also present in a number of commercial herbicides and fungicides. The structural motifs accessible from this compound are relevant to the development of new crop protection agents. For example, N-benzylbenzamide compounds have been patented for their use as herbicides that act as pigment synthesis inhibitors. The ability to systematically modify the 4-position of the benzamide ring allows for the fine-tuning of herbicidal or fungicidal activity and selectivity.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the ability to undergo efficient and selective palladium-catalyzed cross-coupling reactions make it an ideal starting material for the synthesis of a wide range of functionalized molecules. The detailed protocols and data presented in this guide are intended to empower researchers in the fields of medicinal chemistry and agrochemical development to fully exploit the synthetic potential of this important intermediate in their discovery programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-bromo-N-butylbenzamide: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct research on the biological activity and specific mechanism of action of 4-bromo-N-butylbenzamide is limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical properties and extrapolates potential biological activities and experimental protocols based on research into structurally similar N-alkylbenzamides and bromobenzamide derivatives. All proposed biological activities and experimental designs should be considered hypothetical until validated by direct experimental evidence.
Introduction
This compound is a chemical compound belonging to the benzamide class, characterized by a bromine atom substituted at the 4-position of the benzene ring and an N-butyl group attached to the amide nitrogen. While this specific molecule has not been the focus of extensive biological investigation, its structural motifs are present in a variety of pharmacologically active agents. This technical guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and its analogs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO | PubChem |
| Molecular Weight | 256.14 g/mol | PubChem |
| CAS Number | 78080-34-9 | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | N-butyl-4-bromobenzamide | PubChem |
| Appearance | White solid (predicted) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane | Inferred from synthesis protocols |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of n-butylamine with 4-bromobenzoyl chloride.
General Synthesis Workflow
The following diagram illustrates a typical synthetic route for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on standard organic chemistry procedures.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Cool the solution to 0°C using an ice bath. To this, add a solution of n-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent dropwise. The base is crucial to neutralize the hydrochloric acid byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Research Directions
While direct evidence is lacking, the structural components of this compound suggest several avenues for biological investigation. Benzamide derivatives are known to exhibit a wide range of pharmacological activities.
Potential as a Cannabinoid Receptor 1 (CB1) Antagonist
Derivatives of p-bromobenzamide have been utilized in the development of potent CB1 receptor antagonists.[1] The butylamide portion could influence the ligand's interaction with the receptor's binding pocket.
-
Proposed Research: Investigate the binding affinity of this compound for the CB1 receptor using radioligand binding assays. Functional assays, such as cAMP accumulation or β-arrestin recruitment assays, could determine its antagonist or inverse agonist properties.
Thromboxane Synthetase Inhibition and Antihypertensive Effects
Research has shown that 4-bromobenzamide derivatives of (1H-imidazol-1-yl)alkylamines can act as thromboxane synthetase inhibitors and possess antihypertensive properties.[2] The N-butylbenzamide scaffold could be explored for similar activities.
-
Proposed Research: Screen this compound for its ability to inhibit thromboxane synthase in vitro. In vivo studies in animal models of hypertension could then be conducted to assess its effects on blood pressure.
Anticancer Potential
The benzamide scaffold is a common feature in a number of anticancer agents. For instance, N-substituted bromobenzamide derivatives have been used in the synthesis of novel imatinib analogs with potential anticancer activity.[3]
-
Proposed Research: Evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines using assays such as the MTT or CellTiter-Glo assay. Further studies could explore its mechanism of action, such as induction of apoptosis or cell cycle arrest.
General CNS Activity
The lipophilicity imparted by the bromo and butyl groups suggests that this compound may cross the blood-brain barrier. Benzamides are known to interact with various CNS targets, including dopamine and serotonin receptors.
-
Proposed Research: A broad pharmacological profiling of this compound against a panel of CNS receptors and enzymes could uncover novel activities.
The following diagram illustrates the potential, hypothesized research pathways for this compound.
Conclusion
This compound represents an under-explored molecule with potential for biological activity based on the known pharmacology of its structural analogs. This guide provides a starting point for researchers interested in synthesizing this compound and investigating its therapeutic potential. Future research should focus on systematic screening to identify its primary biological targets and subsequent lead optimization to enhance potency and selectivity.
References
- 1. Design of a Potent CB1 Receptor Antagonist Series: Potential Scaffold for Peripherally-Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thromboxane synthetase inhibitors and antihypertensive agents. 1. N-[(1H-imidazol-1-yl)alkyl]aryl amides and N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Laboratory Synthesis of 4-bromo-N-butylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, two-step experimental protocol for the synthesis of 4-bromo-N-butylbenzamide. The synthesis begins with the conversion of 4-bromobenzoic acid to its more reactive acyl chloride intermediate, 4-bromobenzoyl chloride, using thionyl chloride. The subsequent nucleophilic acyl substitution reaction with n-butylamine yields the desired amide product. This protocol includes a comprehensive list of reagents, a step-by-step procedure, purification methods, and critical safety information. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the experimental process.
Chemical Reaction Scheme
The synthesis of this compound is typically achieved via a two-step process known as the Schotten-Baumann reaction.[1] The first step involves the activation of the carboxylic acid group of 4-bromobenzoic acid to form an acyl chloride.[2][3] The second step is the amidation of the resulting acyl chloride with n-butylamine.[1][4]
Step 1: Formation of 4-bromobenzoyl chloride
Step 2: Formation of this compound
Reagents and Materials
The following table summarizes the required reagents for the synthesis.
| Reagent | Molecular Formula | MW ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 1.0 | 5.00 g | 24.87 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 2.0 | 3.6 mL | 49.74 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | ~3 drops | - |
| n-Butylamine | C₄H₁₁N | 73.14 | 1.1 | 2.7 mL | 27.36 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 4.2 mL | 29.84 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | - |
| Sat. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed | - |
| Brine (Sat. NaCl solution) | NaCl | 58.44 | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | - |
Experimental Protocol
Step 1: Synthesis of 4-bromobenzoyl chloride (Acyl Chloride Formation)
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq, 5.00 g).
-
Add thionyl chloride (2.0 eq, 3.6 mL) to the flask, followed by a catalytic amount of DMF (2-3 drops).[5]
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-2 hours. The completion of the reaction is indicated by the cessation of gas (HCl and SO₂) evolution and the complete dissolution of the solid starting material.[5][6]
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude orange or yellow solid is 4-bromobenzoyl chloride, which can be used in the next step without further purification.[5]
Step 2: Synthesis of this compound (Amidation)
-
Dissolve the crude 4-bromobenzoyl chloride in 75 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of n-butylamine (1.1 eq, 2.7 mL) and triethylamine (1.2 eq, 4.2 mL) in 25 mL of anhydrous DCM.[6]
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).[4][6] These washes serve to remove unreacted amine, triethylamine hydrochloride salt, and any remaining aqueous impurities.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[4][6]
-
The crude this compound can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to obtain a pure, crystalline solid.[4][7]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
n-Butylamine and Triethylamine are corrosive, flammable, and have strong, irritating odors. Handle in the fume hood and avoid contact.
-
The reaction involving thionyl chloride is exothermic and produces acidic gas byproducts. Ensure the apparatus is properly vented.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. The user is solely responsible for verifying and adapting the procedure for their specific setup and for ensuring all safety precautions are rigorously followed.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-bromo-N-butylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-bromo-N-butylbenzamide in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of a wide range of aryl and heteroaryl substituents, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for Suzuki reactions with similar aryl bromides and serve as a robust starting point for reaction development and optimization.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex.[1][2] The reaction is widely favored for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2][3] The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1][4]
Application of this compound in Suzuki Reactions
This compound is a valuable substrate for Suzuki coupling, enabling the synthesis of a diverse array of N-butyl-4-arylbenzamides. These products are of significant interest in drug discovery and development due to the prevalence of the benzamide moiety in pharmacologically active molecules. The N-butyl group can influence the pharmacokinetic properties of the final compounds. The amide functionality is generally well-tolerated under typical Suzuki conditions.
Quantitative Data Summary
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical conditions and reported yields for analogous Suzuki cross-coupling reactions of other aryl bromides. This data can serve as a valuable guide for optimizing the reaction of the target compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ln (cat.) | K2CO3 (2.0) | H2O | 70 | - | High | [5] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ln (cat.) | K2CO3 (2.0) | H2O | 70 | - | High | [5] |
| Aryl Bromide | Phenylboronic acid | Pd(OAc)2 (0.5) | - | Water Extract of Banana | RT | 0.1-1.5 | High | [6][7] |
| 4-Bromo-2-hydroxybenzaldehyde | Arylboronic acid | Pd(PPh3)4 (3) | K2CO3 (2.0) | 1,4-Dioxane/H2O | 80-100 | 8-16 | - | [8] |
| 4-Bromo-6-methylbenzo[d]thiazole | Arylboronic acid | Pd(PPh3)4 (5) | K3PO4 (2.0) | 1,4-Dioxane/H2O | 80-110 | 4-24 | - | [9] |
| Aryl Bromide | Arylboronic acid | PdCl2(dppf) | K3PO4 (3.0) | Toluene | 90 | 24 | Good to Excellent | [10] |
Experimental Protocols
Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.[9]
Protocol 1: Conventional Heating Suzuki Cross-Coupling
This protocol is a general procedure adapted for the Suzuki coupling of this compound with an arylboronic acid.[9][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the reaction mixture.
-
Via syringe, add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-4-arylbenzamide.[9][8]
Protocol 2: Microwave-Assisted Suzuki Cross-Coupling
Microwave-assisted synthesis can often lead to shorter reaction times and improved yields.[11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Degassed Ethanol/Water (1:1 v/v)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, potassium hydroxide, Pd(OAc)₂, and SPhos.
-
Add the degassed ethanol and water mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwave energy, ramping the temperature to 120 °C and holding for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-bromo-N-butylbenzamide as a Versatile Reagent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-bromo-N-butylbenzamide as a key starting material and molecular scaffold in medicinal chemistry, particularly in the development of novel therapeutics. While direct biological activity data for this compound is limited in publicly available literature, its structural features make it an attractive building block for the synthesis of potent enzyme inhibitors, notably in the realm of oncology.
Introduction to this compound in Drug Discovery
This compound belongs to the benzamide class of compounds, a well-established pharmacophore in numerous clinically approved drugs. The presence of a bromine atom at the 4-position of the phenyl ring offers a reactive handle for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacological profiles. The N-butyl amide group can influence the compound's solubility, lipophilicity, and interactions with biological targets.
A particularly promising application for derivatives of this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The benzamide core is a known mimic of the nicotinamide portion of NAD+, the natural substrate for PARP enzymes, making it an ideal starting point for designing competitive inhibitors.
Potential Therapeutic Applications
Based on the extensive research into benzamide derivatives, compounds synthesized from this compound could be investigated for a range of therapeutic applications, including:
-
Oncology: As PARP inhibitors for the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
-
Antimicrobial Agents: The benzamide scaffold has been explored for the development of novel antibacterial and antifungal agents.
-
Anti-inflammatory Agents: Certain benzamide derivatives have shown potential in modulating inflammatory pathways.
Data Presentation: Benchmarking against Known PARP Inhibitors
While specific quantitative data for this compound derivatives as PARP inhibitors is not yet available, the following table provides data for several clinically approved PARP inhibitors. This information serves as a benchmark for researchers aiming to develop novel inhibitors from the this compound scaffold.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [1] |
| Rucaparib | 1.4 | 1.4 | [1] |
| Niraparib | 3.8 | 2.1 | [1] |
| Talazoparib | 0.57 | 0.31 | [1] |
| Veliparib | 4.7 | 2.9 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its potential derivatization, as well as a general protocol for evaluating the in vitro efficacy of its derivatives as PARP inhibitors.
Protocol 1: Synthesis of this compound
This protocol describes a standard procedure for the amidation of 4-bromobenzoyl chloride with n-butylamine.
Materials:
-
4-bromobenzoyl chloride
-
n-butylamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the n-butylamine solution dropwise to the cooled 4-bromobenzoyl chloride solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Protocol 2: Suzuki Cross-Coupling for Derivatization of this compound
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to introduce new aryl or heteroaryl groups at the 4-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 3: In Vitro PARP1 Inhibition Assay (ELISA-based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of PARP1 enzyme to each well of the histone-coated microplate, followed by the addition of the test compound dilutions.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the PARP reaction by adding biotinylated NAD+ to each well.
-
Incubate the plate at 30 °C for 1 hour.
-
Wash the plate with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 1 hour.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and plot the dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in medicinal chemistry.
Caption: Synthetic route to novel PARP inhibitors.
Caption: PARP inhibition in cancer cells.
Caption: Workflow for PARP inhibition assay.
References
Application Notes and Protocols for N-alkylation of 4-bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 4-bromobenzamide, a key transformation in the synthesis of various pharmaceutically relevant compounds. The protocols outlined below are based on established methodologies for the N-alkylation of primary amides, offering a reliable approach for the synthesis of N-substituted 4-bromobenzamide derivatives.
Introduction
N-alkylation of amides is a fundamental reaction in organic synthesis, enabling the introduction of diverse alkyl groups onto the amide nitrogen. This modification is crucial in medicinal chemistry for modulating the pharmacological properties of molecules, such as potency, selectivity, and metabolic stability. The following protocols detail a robust method for the N-alkylation of 4-bromobenzamide using alkyl halides under basic conditions.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of 4-bromobenzamide with various alkylating agents. These values are compiled from literature precedents for similar primary amides and serve as a general guideline.[1] Actual yields may vary depending on the specific substrate and reaction scale.
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₃PO₄ (2) | Acetonitrile | 50 | 24 | 70-95 |
| 2 | Allyl bromide | K₃PO₄ (2) | Acetonitrile | 50 | 24 | Moderate |
| 3 | 1-Bromobutane | K₃PO₄ (2) | Acetonitrile | 50 | 48 | Moderate to Good |
| 4 | 1-Iodopentane | K₃PO₄ (2) | Acetonitrile | 50 | 48 | Moderate to Good |
| 5 | Benzyl chloride | K₃PO₄ (2) | Acetonitrile | 50 | 24 | Comparable to bromide |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the N-alkylation of 4-bromobenzamide.
Materials:
-
4-bromobenzamide
-
Alkyl halide (e.g., benzyl bromide, 1-bromobutane)
-
Potassium phosphate tribasic (K₃PO₄)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromobenzamide (1.0 eq), potassium phosphate tribasic (2.0 eq), and tetrabutylammonium bromide (0.1 eq, optional).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the amide).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of dichloromethane or ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-bromobenzamide.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Scheme:
References
Application Notes and Protocols: Investigating 4-bromo-N-butylbenzamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 4-bromo-N-butylbenzamide as a potential enzyme inhibitor. Based on the established activity of structurally related benzamide derivatives, this document outlines potential enzyme targets, detailed experimental protocols for inhibitor screening, and relevant signaling pathways. While direct inhibitory data for this compound is not extensively available, the protocols and data presented herein are extrapolated from research on analogous compounds and provide a strong framework for its evaluation.
Potential Enzyme Targets
The benzamide scaffold is a well-established pharmacophore in the development of enzyme inhibitors.[1] Based on existing literature, this compound is a promising candidate for inhibition of the following enzyme families:
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are crucial enzymes in DNA repair, particularly in the base excision repair pathway for single-strand breaks.[2][3] Benzamide and its analogs are known to mimic the nicotinamide moiety of the NAD+ substrate, leading to competitive inhibition of PARP enzymes.[1][4] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[3][5][6]
-
Elastase: A recent study demonstrated that a complex derivative containing a 4-bromo-N-ylidene)benzamide core structure exhibited potent inhibition of elastase, a serine protease involved in tissue remodeling and inflammation.[7] This suggests that the core 4-bromobenzamide structure may contribute to elastase inhibitory activity.
Quantitative Data on Structurally Similar Inhibitors
To provide a benchmark for the potential efficacy of this compound, the following tables summarize the inhibitory activities of related benzamide and sulfonamide derivatives against their respective target enzymes.
Table 1: Inhibitory Activity of Benzamide-Based PARP Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Olaparib | PARP1 | 1.9 | - | - |
| Rucaparib | PARP1 | 1.4 | - | - |
| Talazoparib | PARP1 | 0.57 | - | - |
| Niraparib | PARP1 | 3.8 | - | - |
| Veliparib | PARP1 | 4.7 | - | - |
| Olaparib | PARP2 | 1.5 | - | - |
| Rucaparib | PARP2 | 1.4 | - | - |
| Talazoparib | PARP2 | 0.31 | - | - |
| Niraparib | PARP2 | 2.1 | - | - |
| Veliparib | PARP2 | 2.9 | - | - |
| Data sourced from a comparative analysis of clinical PARP inhibitors.[4] |
Table 2: Inhibitory Activity of a Structurally Related Elastase Inhibitor
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | 1.21 | Oleanolic Acid | > 10 |
| Data for the novel quinoline-based iminothiazoline derivative.[7] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the inhibitory potential of this compound.
PARP1 Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from established methods for quantifying PARP1 activity by measuring the consumption of its substrate, NAD+.[8][9]
Principle:
PARP1 utilizes NAD+ to form poly(ADP-ribose) chains on acceptor proteins in the presence of damaged DNA. The remaining NAD+ is then converted to a highly fluorescent product, and the reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT
-
This compound (test inhibitor)
-
Olaparib (positive control inhibitor)
-
Developing reagent for fluorescent detection of NAD+
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor solution (or DMSO for control)
-
Recombinant PARP1 enzyme
-
Activated DNA
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developing reagent according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 420 nm, emission at 480 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) and plot the results to determine the IC50 value.
Elastase Inhibition Assay (Spectrophotometric)
This protocol is a standard method for assessing elastase activity using a chromogenic substrate.
Principle:
Elastase cleaves the p-nitroanilide substrate, releasing the chromophore p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm. A decrease in the rate of p-nitroaniline production indicates enzyme inhibition.
Materials:
-
Porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Assay Buffer: 0.1 M Tris-HCl (pH 8.0)
-
This compound (test inhibitor)
-
Oleanolic acid or a known elastase inhibitor (positive control)
-
96-well clear microtiter plates
-
Spectrophotometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution (or buffer for control), and the elastase enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
Initiate the reaction by adding the SANA substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP1 activation at DNA single-strand breaks and subsequent recruitment of repair proteins.
General Experimental Workflow for Enzyme Inhibitor Evaluation
Caption: A generalized workflow for the evaluation of this compound as an enzyme inhibitor.
Conclusion
The structural similarity of this compound to known inhibitors of PARP and elastase makes it a compelling candidate for further investigation. The protocols and comparative data provided in these application notes offer a robust starting point for researchers to explore its potential as a novel enzyme inhibitor. Successful validation of its activity could pave the way for its use as a chemical probe or as a lead compound in drug discovery programs.
References
- 1. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Poly(ADP-ribose) polymerase inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly (ADP-ribose) polymerase inhibitors: recent advances and future development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of 4-Bromo-N-Arylbenzamide Derivatives as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for in vitro assays to characterize the biological activity of 4-bromo-N-arylbenzamide derivatives, a class of compounds with demonstrated potential as kinase inhibitors. The protocols outlined below are based on methodologies reported for the evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer (NSCLC)[1][2]. These assays are designed to assess the cytotoxic effects, impact on cell cycle and apoptosis, and the mechanism of action through inhibition of protein phosphorylation.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of a lead 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, designated as compound C9, was evaluated against a panel of human non-small cell lung cancer (NSCLC) cell lines with known FGFR1 amplification. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
Table 1: IC50 Values of Compound C9 in NSCLC Cell Lines [1][2]
| Cell Line | FGFR1 Amplification Status | IC50 (µM) |
| NCI-H520 | Amplified | 1.36 ± 0.27 |
| NCI-H1581 | Amplified | 1.25 ± 0.23 |
| NCI-H226 | Amplified | 2.31 ± 0.41 |
| NCI-H460 | Amplified | 2.14 ± 0.36 |
| NCI-H1703 | Amplified | 1.85 ± 0.32 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of 4-bromo-N-arylbenzamide derivatives on cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compound (e.g., Compound C9)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the NSCLC cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Cell Cycle Analysis
This protocol is used to assess the effect of the test compounds on cell cycle progression.
Materials:
-
NSCLC cell lines
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines the ability of the test compounds to induce apoptosis.
Materials:
-
NSCLC cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to investigate the inhibitory effect of the compounds on specific signaling pathways.
Materials:
-
NSCLC cell lines
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FGFR1, anti-p-FGFR1, anti-PLCγ1, anti-p-PLCγ1, anti-ERK, anti-p-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with the test compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualizations
Caption: FGFR1 Signaling Pathway Inhibition.
Caption: In Vitro Assay Workflow.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-bromo-N-butylbenzamide
Abstract
This document provides detailed application notes and protocols for the utilization of 4-bromo-N-butylbenzamide as a versatile starting material in the synthesis of complex heterocyclic scaffolds. The primary synthetic strategy involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aryl group, followed by an intramolecular cyclization to construct the heterocyclic core. Specifically, this note details the synthesis of a dibenzo[b,d]azepin-6(5H)-one derivative, a valuable heterocyclic motif in medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental procedures for key transformations are provided. Visual diagrams generated using the DOT language illustrate the synthetic pathway and catalytic cycle.
Introduction
This compound is a valuable building block for the synthesis of diverse molecular architectures due to the presence of a reactive aryl bromide moiety. This functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[1] Among these, the Suzuki-Miyaura coupling reaction is particularly powerful for the formation of carbon-carbon bonds, allowing for the facile linkage of the benzamide core to various aryl and heteroaryl partners.[2]
This application note focuses on a synthetic route that leverages the Suzuki-Miyaura coupling of this compound with 2-formylphenylboronic acid. The resulting intermediate, N-butyl-2'-formyl-[1,1'-biphenyl]-4-carboxamide, possesses both an amide and an aldehyde functionality in a sterically favorable arrangement for intramolecular cyclization. Subsequent acid-catalyzed intramolecular condensation and cyclization of this intermediate leads to the formation of a tricyclic lactam, specifically a dibenzo[b,d]azepin-6(5H)-one derivative. This class of compounds is of significant interest in drug discovery.
Overall Synthetic Strategy
The synthetic approach is a two-step process starting from this compound.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of this compound with 2-formylphenylboronic Acid
This table summarizes representative conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The selection of catalyst, base, and solvent is crucial for achieving high yields.
| Entry | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 12 | 90 |
Yields are based on isolated product after purification.
Table 2: Intramolecular Cyclization of N-butyl-2'-formyl-[1,1'-biphenyl]-4-carboxamide
This table outlines various conditions for the acid-catalyzed intramolecular cyclization to form the dibenzo[b,d]azepin-6(5H)-one product.
| Entry | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonic acid (p-TsOH) | Toluene | 110 (reflux) | 6 | 85 |
| 2 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 40 (reflux) | 4 | 82 |
| 3 | Polyphosphoric acid (PPA) | - | 120 | 2 | 78 |
| 4 | Amberlyst-15 | Toluene | 110 (reflux) | 12 | 88 |
Yields are based on isolated product after purification.
Experimental Protocols
Protocol 1: Synthesis of N-butyl-2'-formyl-[1,1'-biphenyl]-4-carboxamide (Suzuki Coupling)
This protocol details the procedure for the Suzuki-Miyaura coupling reaction corresponding to Entry 2 in Table 1.
Materials:
-
This compound (1.0 mmol, 256.14 mg)
-
2-formylphenylboronic acid (1.2 mmol, 180.0 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)
-
Degassed Toluene
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 2-formylphenylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-butyl-2'-formyl-[1,1'-biphenyl]-4-carboxamide as a solid.
Protocol 2: Synthesis of 5-butyl-dibenzo[b,d]azepin-6(5H)-one (Intramolecular Cyclization)
This protocol describes the acid-catalyzed cyclization corresponding to Entry 1 in Table 2.
Materials:
-
N-butyl-2'-formyl-[1,1'-biphenyl]-4-carboxamide (1.0 mmol, 281.35 mg)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 38.0 mg)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add N-butyl-2'-formyl-[1,1'-biphenyl]-4-carboxamide (1.0 mmol) and p-toluenesulfonic acid monohydrate (0.2 mmol).
-
Add toluene (20 mL) to the flask.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 6 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield 5-butyl-dibenzo[b,d]azepin-6(5H)-one.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.
References
Application Note: HPLC Analysis of 4-bromo-N-butylbenzamide Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N-butylbenzamide is an aromatic amide of interest in synthetic chemistry and drug discovery. Its synthesis, typically via the acylation of n-butylamine with 4-bromobenzoyl chloride, requires careful monitoring to ensure reaction completion, maximize yield, and characterize purity. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the quantitative analysis of such reaction mixtures. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound, suitable for monitoring reaction progress and assessing the purity of the final product.
Experimental Protocols
This section details the necessary protocols for sample preparation and HPLC analysis of this compound reaction mixtures.
1. Materials and Reagents
-
This compound (Reference Standard, >99.5% purity)
-
4-bromobenzoyl chloride (Starting Material)
-
n-butylamine (Starting Material)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Methanol (HPLC Grade)
2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point and can be optimized further if necessary.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: HPLC Instrumentation and Conditions
3. Mobile Phase Gradient Program
A gradient elution is recommended to ensure the separation of the polar starting materials from the non-polar product.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Table 2: Mobile Phase Gradient Program
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with a 70:30 mixture of mobile phase A and B. These will be used to establish a calibration curve.
-
Reaction Mixture Sample Preparation: At specified time points during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in 900 µL of acetonitrile. Further dilute the quenched sample with the initial mobile phase composition to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the HPLC analysis of this compound.
1. Retention Times of Key Components
| Compound | Expected Retention Time (minutes) |
| n-butylamine | ~ 2.5 |
| 4-bromobenzoyl chloride (hydrolyzed) | ~ 4.8 |
| This compound | ~ 12.3 |
Table 3: Expected Retention Times
2. Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Table 4: Calibration Curve Data
3. Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 5: Method Validation Summary
Visualizations
The following diagrams illustrate the synthesis reaction and the analytical workflow.
Caption: Synthesis of this compound.
Caption: HPLC analysis workflow.
Application Notes and Protocols: The Role of 4-bromo-N-butylbenzamide in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential application of 4-bromo-N-butylbenzamide in structure-activity relationship (SAR) studies. While direct and extensive research on this specific molecule is limited, this guide extrapolates its potential biological activities and experimental evaluation based on the known properties of structurally related benzamide derivatives. The following sections detail a plausible synthetic route, hypothesize potential biological targets, and provide detailed protocols for its investigation, offering a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.
Introduction
Benzamides are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. The benzamide scaffold serves as a versatile template for the design of therapeutic agents targeting a wide array of biological entities. The introduction of various substituents on both the phenyl ring and the amide nitrogen can significantly modulate the physicochemical and biological properties of these molecules. This compound, featuring a bromine atom at the para-position of the benzene ring and an N-butyl substituent, presents an interesting candidate for SAR studies to explore its potential as a modulator of various biological processes. This document outlines a hypothetical framework for investigating the SAR of this compound.
Data Presentation: Hypothetical Structure-Activity Relationship Data
To guide the initial exploration of this compound and its analogs, a hypothetical SAR table is presented below. This table is based on general trends observed for other benzamide derivatives in various biological assays. The data is illustrative and serves to provide a starting point for a systematic SAR study.
| Compound ID | R1 (Position 4) | R2 (Amide) | Target X IC50 (µM) | Target Y EC50 (µM) | Cytotoxicity (CC50 in µM) |
| 1 | Br | n-butyl | 5.2 | 12.8 | >100 |
| 2 | Cl | n-butyl | 8.1 | 18.5 | >100 |
| 3 | F | n-butyl | 12.5 | 25.1 | >100 |
| 4 | I | n-butyl | 3.9 | 9.7 | 85 |
| 5 | Br | iso-butyl | 7.8 | 15.2 | >100 |
| 6 | Br | sec-butyl | 15.2 | 30.1 | >100 |
| 7 | Br | tert-butyl | 25.6 | 55.3 | 92 |
| 8 | Br | propyl | 6.5 | 14.1 | >100 |
| 9 | Br | pentyl | 4.8 | 11.5 | 98 |
Note: The above data is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols
Synthesis of this compound and its Analogs
Objective: To synthesize a series of this compound analogs with modifications at the N-alkyl chain and the 4-position of the benzoyl ring to establish a structure-activity relationship.
General Procedure:
-
Starting Material Preparation: Begin with 4-bromobenzoic acid.
-
Acid Chloride Formation: Convert 4-bromobenzoic acid to 4-bromobenzoyl chloride using a suitable chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Amidation: React the 4-bromobenzoyl chloride with the corresponding amine (e.g., n-butylamine, iso-butylamine, etc.) in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane at 0°C to room temperature.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzamide analog.
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Assays
a) Target-Based Enzymatic Assay (Hypothetical Target X - e.g., a Kinase)
Objective: To determine the inhibitory activity of the synthesized benzamide analogs against a specific molecular target.
Protocol:
-
Reagents and Materials: Purified recombinant Target X enzyme, appropriate substrate, ATP, assay buffer, and synthesized benzamide analogs.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the Target X enzyme.
-
Initiate the enzymatic reaction by adding the substrate and ATP mixture.
-
Incubate the plate at the optimal temperature for a defined period.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
b) Cell-Based Functional Assay (Hypothetical Target Y - e.g., a GPCR)
Objective: To evaluate the functional activity (agonist or antagonist) of the synthesized benzamide analogs on a cell line expressing the target receptor.
Protocol:
-
Cell Culture: Maintain a stable cell line expressing the Target Y receptor in an appropriate growth medium.
-
Assay Procedure:
-
Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds.
-
For antagonist activity, pre-incubate the cells with the test compounds before adding a known agonist. For agonist activity, add the test compounds directly to the cells.
-
Incubate for a specific period.
-
Measure the cellular response, such as changes in intracellular calcium levels or cAMP production, using a suitable reporter system (e.g., a fluorescent calcium indicator or a cAMP assay kit).
-
-
Data Analysis: For antagonists, calculate the shift in the agonist dose-response curve and determine the IC50. For agonists, determine the EC50 value from the dose-response curve.
c) Cytotoxicity Assay
Objective: To assess the general toxicity of the synthesized compounds on a representative cell line (e.g., HEK293 or HepG2).
Protocol:
-
Cell Culture and Seeding: As described in the cell-based functional assay.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or a cell viability reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the SAR study of this compound analogs.
Caption: A hypothetical signaling pathway potentially modulated by benzamide analogs.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for initiating SAR studies on this compound. By systematically synthesizing and evaluating a series of analogs, researchers can elucidate the key structural features required for biological activity and selectivity. The detailed experimental procedures and data presentation formats are designed to facilitate a robust and reproducible investigation, ultimately paving the way for the potential development of novel therapeutic agents based on the benzamide scaffold. It is imperative to reiterate that the biological targets and activity data presented herein are illustrative and require experimental validation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-N-butylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-bromo-N-butylbenzamide. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and effective method is the Schotten-Baumann reaction. This involves the acylation of n-butylamine with 4-bromobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] A two-phase solvent system, such as dichloromethane and water, is often employed.[1][3]
Q2: What are the typical starting materials and reagents required?
A2: The primary starting materials are 4-bromobenzoyl chloride and n-butylamine. Essential reagents include a base (e.g., sodium hydroxide, triethylamine, or pyridine) and a suitable organic solvent (e.g., dichloromethane, diethyl ether).[1][2][4]
Q3: What are the key reaction parameters to control for optimal yield?
A3: Key parameters to control include reaction temperature, stoichiometry of reactants, and reaction time. The reaction is typically performed at a low temperature (0-5 °C) to manage its exothermic nature and minimize side reactions.[4] Using a slight excess of the amine and ensuring efficient mixing are also crucial for driving the reaction to completion.
Q4: What are potential side reactions that can lower the yield?
A4: Potential side reactions include the hydrolysis of 4-bromobenzoyl chloride back to 4-bromobenzoic acid if excessive water is present and the reaction of the product with any remaining acyl chloride, although this is less common for secondary amides.[5] If the reaction temperature is too high, other undesired byproducts may form.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[4][6] By spotting the reaction mixture alongside the starting materials, one can observe the consumption of the reactants and the formation of the product.
Q6: What is the recommended work-up procedure for isolating the crude product?
A6: A typical work-up involves quenching the reaction, separating the organic layer, and washing it sequentially with a dilute acid (e.g., HCl) to remove unreacted amine, a dilute base (e.g., NaHCO3) to remove unreacted acyl chloride and 4-bromobenzoic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4) and the solvent is removed under reduced pressure.
Q7: How can the crude this compound be purified?
A7: Recrystallization is a common and effective method for purifying the crude product.[7][8] Suitable solvent systems can be determined experimentally, with common choices including ethanol/water or ethyl acetate/hexane mixtures.[7] Column chromatography can also be used for purification.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low or No Product Formation | - Inactive 4-bromobenzoyl chloride (hydrolyzed).- Insufficient base to neutralize HCl byproduct.- Low reaction temperature leading to very slow reaction rate. | - Use freshly prepared or properly stored 4-bromobenzoyl chloride.- Ensure at least one equivalent of base is used, preferably a slight excess.- Allow the reaction to warm to room temperature after the initial addition at low temperature and monitor by TLC.[4] |
| Formation of a White Precipitate (other than product) | - The hydrochloride salt of n-butylamine may precipitate if the base is not effectively neutralizing the generated HCl. | - Ensure vigorous stirring to maintain good mixing between the organic and aqueous phases.- Add the base solution concurrently with or prior to the acyl chloride. |
| Product "Oils Out" During Recrystallization | - The solution is too concentrated.- The cooling process is too rapid.- Significant impurities are present. | - Reheat the solution and add a small amount of the "good" solvent to dissolve the oil, then allow for slower cooling.- Consider a different recrystallization solvent system.[7] |
| Multiple Spots on TLC of Purified Product | - Incomplete reaction.- Presence of side products (e.g., 4-bromobenzoic acid).- Ineffective purification. | - Optimize reaction time and stoichiometry.- Ensure thorough washing during the work-up to remove acidic and basic impurities.- Repeat the recrystallization or consider purification by column chromatography. |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Conditions)
Materials:
-
4-Bromobenzoyl chloride
-
n-Butylamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve n-butylamine (1.0 - 1.2 equivalents) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Add the sodium hydroxide solution to the stirred n-butylamine solution.
-
Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane.
-
Add the 4-bromobenzoyl chloride solution dropwise to the cooled, stirred biphasic mixture over 20-30 minutes, maintaining the temperature between 0-5 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Effect of Stoichiometry on Yield (Hypothetical Data)
| Entry | 4-Bromobenzoyl Chloride (eq.) | n-Butylamine (eq.) | Base (eq.) | Yield (%) |
| 1 | 1.0 | 1.0 | 1.0 | 75 |
| 2 | 1.0 | 1.2 | 1.2 | 85 |
| 3 | 1.0 | 1.5 | 1.5 | 88 |
| 4 | 1.2 | 1.0 | 1.2 | 70 |
Table 2: Effect of Temperature on Yield (Hypothetical Data)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 2 | 80 |
| 2 | Room Temp. | 2 | 82 |
| 3 | 40 | 1 | 75 (with more impurities) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. testbook.com [testbook.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 4-bromo-N-butylbenzamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-bromo-N-butylbenzamide via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in achieving a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent choice.
-
Solution:
-
Gradually add more of the selected solvent in small portions to the heated mixture until the solid dissolves.[1]
-
Ensure the solvent is at or near its boiling point to maximize solubility.[2]
-
If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. In this case, evaporate the current solvent and select a new one based on solubility tests. A mixed solvent system, such as ethanol/water, may be effective.[1]
-
Q2: No crystals are forming after cooling the solution.
-
Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.[1]
-
Solution:
-
Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[1]
-
Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.[1]
-
Reduce Solvent Volume: If nucleation techniques do not work, gently heat the solution to evaporate a portion of the solvent. Once the solution is more concentrated, allow it to cool again.[1][3]
-
Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound and promote crystallization.[1]
-
Q3: The compound has "oiled out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling process was too rapid. This can also happen if the crude material is significantly impure.[1][4]
-
Solution:
-
Reheat the solution until the oil completely redissolves.[1]
-
Add a small amount of additional hot solvent to slightly dilute the solution.
-
Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help.[1]
-
Q4: The recrystallized product is colored or appears impure.
-
Possible Cause: The presence of colored or insoluble impurities in the crude material that were not removed during the recrystallization process.
-
Solution:
-
Hot Filtration: If you observe insoluble impurities in the hot solution, you should perform a hot filtration step to remove them before allowing the solution to cool.[1] To do this, preheat a funnel and receiving flask to prevent premature crystallization.[1]
-
Activated Carbon: For colored impurities, add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[1]
-
Q5: The final yield of pure crystals is very low.
-
Possible Cause: Using too much solvent, which keeps a significant portion of the product dissolved even at low temperatures.[2][4] Another cause could be premature crystallization during a hot filtration step or washing the final crystals with a solvent that is not ice-cold.[2]
-
Solution:
Data Presentation: Solvent Selection
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides a guide for solvent selection for the recrystallization of this compound. Note: This data is illustrative and should be confirmed with small-scale trials.
| Solvent System | Boiling Point (°C) | Polarity | Suitability for this compound |
| Ethanol | 78 | Polar | Good choice for amides. May require the addition of water as an anti-solvent to reduce solubility at room temperature.[5] |
| Methanol | 65 | Polar | Similar to ethanol, but its lower boiling point offers a smaller temperature gradient for crystallization.[5] |
| Isopropanol | 82 | Polar | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | Medium | A less polar option that may be effective if solubility in alcohols is too high at room temperature.[5] |
| Acetone/Hexane | 56 (Acetone) | Polar/Non-polar | A mixed solvent system that can be effective. The compound is dissolved in a minimum of hot acetone, and hexane is added until the solution becomes cloudy.[6] |
| Water | 100 | Very Polar | Likely a poor solvent on its own due to the aromatic nature of the compound, but it is an excellent anti-solvent to use with alcohols.[5][6] |
Experimental Protocol
This protocol outlines a general procedure for the purification of crude this compound by recrystallization using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Hot Filtration (Optional):
-
Induce Crystallization:
-
Cooling:
-
Isolation of Crystals:
-
Drying:
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to help them dry.
-
Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.[8]
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Visualizations
The following diagrams illustrate the experimental workflow for recrystallization and a troubleshooting decision tree for common issues.
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
troubleshooting common issues in benzamide synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the common challenges encountered during benzamide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during benzamide synthesis.
Issue 1: Low Product Yield
Question: My benzamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in benzamide synthesis can arise from several factors, ranging from incomplete reactions to product loss during workup. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time.[2][3] - Increase the reaction temperature, but be mindful of potential side reactions.[1][3] - Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion.[1][2] - Ensure efficient mixing, especially in biphasic reactions like the Schotten-Baumann reaction.[2][4] |
| Poor Quality of Starting Materials | - Use freshly distilled or purified reagents.[2] - Ensure starting amines and solvents are anhydrous, as moisture can hydrolyze acyl chlorides.[1][2][4] |
| Hydrolysis of Benzoyl Chloride | - In the Schotten-Baumann reaction, add the benzoyl chloride slowly and dropwise to a cooled solution to minimize its reaction with the aqueous base.[2][3][4] - Ensure vigorous stirring to promote the reaction between the acyl chloride and the amine over hydrolysis.[2][4] |
| Protonation of the Amine | - In reactions that generate HCl, such as from benzoyl chloride, ensure a sufficient amount of base (e.g., aqueous NaOH, pyridine, or a non-nucleophilic organic base like triethylamine) is present to neutralize the acid and keep the amine nucleophilic.[2][4] |
| Inefficient Amide Coupling | - The choice of coupling reagent is critical. For challenging couplings, consider more potent reagents.[1][5][6] - Additives like 1-hydroxybenzotriazole (HOBt) can be used with carbodiimide coupling reagents (e.g., DCC, EDC) to improve efficiency and suppress side reactions.[1][4][7] |
| Product Loss During Workup and Purification | - Optimize the pH during aqueous workup to prevent hydrolysis of the benzamide product.[1] - Ensure complete precipitation of the product before filtration, for instance by cooling the mixture in an ice bath.[3] - When washing the solid product, use a minimal amount of cold solvent to avoid significant product dissolution.[3] - For purification by recrystallization, select an appropriate solvent to maximize crystal recovery.[2] |
Issue 2: Presence of Impurities in the Final Product
Question: My purified product shows multiple spots on a TLC plate or unexpected peaks in analytical data. What are the likely impurities and how can I remove them?
Answer:
The presence of impurities is a common issue and can often be traced back to side reactions or unreacted starting materials. Identifying the impurity is the first step to effective removal.[5]
Common Impurities and Purification Strategies:
| Impurity | Potential Cause | Suggested Removal Strategy |
| Unreacted Starting Materials (e.g., Benzoic Acid, Amine) | - Incomplete reaction.[3][5] | - Drive the reaction to completion as described in the "Low Product Yield" section.[2] - Wash the crude product with a dilute acid (e.g., 1M HCl) to remove unreacted amine. - Wash the crude product with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted benzoic acid.[3] |
| Benzoic Acid (from Hydrolysis) | - Hydrolysis of benzoyl chloride or the benzamide product.[3] | - During workup, wash the organic layer containing the product with a dilute base like sodium bicarbonate solution to convert benzoic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.[3] |
| Byproducts from Coupling Reagents | - Use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). | - For DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.[2][4] - For EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction during workup.[2] |
| N-Benzoylbenzamide (Diacylated Product) | - Use of a strong base, high temperatures, or incorrect stoichiometry (large excess of benzoyl chloride).[3] | - Use a milder base and control the reaction temperature.[3] - Avoid using a large excess of the acylating agent.[3] - Purification via recrystallization or column chromatography may be necessary to separate this byproduct. |
Issue 3: Difficult Purification
Question: I am having trouble purifying my crude benzamide. What are some effective purification techniques?
Answer:
Purification of benzamides can sometimes be challenging, especially if the impurities have similar polarities to the product.
Purification Methods:
| Method | Description | Suitable Solvents/Conditions |
| Recrystallization | This is the most common and often highly effective method for purifying solid benzamides.[3][8] The principle is to dissolve the crude product in a minimum amount of a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals.[3] | Hot water, ethanol, acetone, acetonitrile, or a mixture such as ethanol/water.[4][8] The choice of solvent is crucial for successful recrystallization.[3] |
| Column Chromatography | For more complex mixtures or when recrystallization is ineffective, flash column chromatography can be employed.[5][8] | A typical eluent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane). For basic amides that may streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[5] |
| Aqueous Washing | As part of the workup, washing the organic solution of the crude product with acidic and basic aqueous solutions is effective for removing basic and acidic impurities, respectively.[3] | 1M HCl (to remove basic impurities), saturated NaHCO₃ (to remove acidic impurities), and brine (to remove residual water). |
| Solid-Phase Extraction (SPE) | For polar amide products, SPE using ion exchange cartridges can be an effective purification technique.[2] | The choice of cartridge and solvent system depends on the properties of the benzamide and impurities. |
| Sublimation | This technique can yield very pure benzamide for compounds that are thermally stable.[8] | The process is performed under vacuum and at an elevated temperature below the compound's melting point. |
Frequently Asked Questions (FAQs)
Q1: What is the Schotten-Baumann reaction and when is it used for benzamide synthesis?
The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides under basic conditions.[2] It is particularly useful for reacting primary and secondary amines with benzoyl chloride.[2] The reaction is typically carried out in a two-phase solvent system (e.g., dichloromethane and water) with a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[2]
Q2: What are amide coupling reagents and how do they differ from the Schotten-Baumann reaction?
Amide coupling reagents are used to facilitate the formation of an amide bond directly from a carboxylic acid and an amine, avoiding the need to first prepare a more reactive acyl chloride.[2] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium/uronium salts like BOP, PyBOP, HBTU, and HATU.[1][2][9][10]
Q3: An oil has formed in my reaction instead of a solid precipitate. What should I do?
The formation of an oil can be due to the presence of impurities or a low-melting eutectic mixture.[4] You can try the following to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil.[4]
-
Seeding: If available, add a small crystal of the pure benzamide to act as a nucleation site.[4]
-
Cooling: Place the flask in an ice bath to encourage solidification.[4]
-
Purification: If the oil persists, extract the product into a suitable organic solvent, wash the organic layer with water and brine, dry it, and concentrate it. Then, attempt recrystallization from a different solvent system.[4]
Q4: How can I synthesize benzamide from a benzonitrile?
Benzamide can be synthesized from benzonitrile through hydrolysis.[3] This can be achieved under either acidic or basic conditions. For example, heating benzonitrile with aqueous sulfuric acid or with hydrogen peroxide in the presence of a base like sodium hydroxide can yield benzamide.[11]
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)
This protocol describes the synthesis of benzamide from benzoyl chloride and aqueous ammonia.
Materials:
-
Concentrated aqueous ammonia (e.g., 25%)
-
Benzoyl chloride
-
Ice-cold water
-
Büchner funnel and flask
-
Conical flask (250 mL)
Procedure:
-
In a fume hood, place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask.[8]
-
While vigorously swirling or stirring the flask, slowly add 2 mL of benzoyl chloride dropwise.[2] The reaction is exothermic, so cool the flask under running tap water or in an ice bath as needed to maintain a moderate temperature.[8]
-
A white precipitate of benzamide will form.[2]
-
After the addition is complete, continue to shake or stir the mixture vigorously for an additional 10-15 minutes to ensure the reaction goes to completion.[2][8] The pungent smell of benzoyl chloride should dissipate.[4]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[4][8]
-
Wash the crude product with several portions of ice-cold water to remove any soluble byproducts.[4]
-
Recrystallize the crude benzamide from hot water to obtain the pure product.[8]
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Synthesis of a Benzamide from a Carboxylic Acid and an Amine using EDC and HOBt
This protocol provides a general guideline for the synthesis of a substituted benzamide from a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.[1]
Materials:
-
Carboxylic acid
-
Amine
-
EDC·HCl (1.1 - 1.5 equivalents)
-
HOBt (1.0 - 1.2 equivalents)
-
A suitable non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (if the amine is a salt)
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
-
Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent in a round-bottom flask.
-
Add HOBt (1.0 - 1.2 equivalents) and the amine (1.0 - 1.2 equivalents) to the solution.[1] If the amine is provided as a hydrochloride salt, add a non-nucleophilic base (2-3 equivalents).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.[1] Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[1]
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, water, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide.[1]
Visualizations
Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.
Caption: A general experimental workflow for benzamide synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. prepchem.com [prepchem.com]
optimization of reaction conditions for 4-bromo-N-butylbenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-bromo-N-butylbenzamide. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure a high-yield and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Schotten-Baumann reaction. This involves the acylation of n-butylamine with 4-bromobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base is crucial for several reasons. Primarily, it neutralizes the hydrochloric acid (HCl) that is generated during the reaction.[1][2] If not neutralized, the HCl will react with the unreacted n-butylamine to form a non-nucleophilic ammonium salt, which will halt the desired reaction and reduce the yield.[1]
Q3: What are suitable bases for this reaction?
A3: An aqueous solution of a base like sodium hydroxide (NaOH) is commonly used. Alternatively, a tertiary amine such as triethylamine (TEA) or pyridine can be employed, particularly in non-aqueous conditions.[4][5]
Q4: What solvents are appropriate for the synthesis of this compound?
A4: A two-phase system consisting of an organic solvent and water is often used.[3] The organic phase, typically dichloromethane (DCM) or diethyl ether, dissolves the 4-bromobenzoyl chloride and the final product, while the aqueous phase contains the base.[3] Anhydrous aprotic solvents like DCM can also be used with an organic base like triethylamine.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against the spots of the starting materials (4-bromobenzoyl chloride and n-butylamine). The reaction is considered complete when the starting material spots have disappeared and a new product spot is prominent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 4-bromobenzoyl chloride: The acyl chloride is highly reactive and can be hydrolyzed by moisture. | 1. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous solvents. |
| 2. Inadequate neutralization of HCl: If the byproduct HCl is not effectively neutralized, it will protonate the n-butylamine, rendering it non-nucleophilic. | 2. Use at least one equivalent of a suitable base (e.g., NaOH, triethylamine). Ensure proper mixing, especially in a biphasic system, to facilitate neutralization. | |
| 3. Low reaction temperature: The reaction rate may be too slow at very low temperatures. | 3. While the initial addition of the acyl chloride is often done at 0 °C to control the exothermic reaction, allowing the reaction to proceed at room temperature can increase the rate. | |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: The reaction may not have gone to completion. | 1. Monitor the reaction closely using TLC to ensure completion. Consider extending the reaction time or gently heating if the reaction is sluggish. |
| 2. Formation of a symmetric anhydride: This can occur if the 4-bromobenzoyl chloride reacts with the carboxylate formed from its hydrolysis. | 2. Minimize water content in the reaction. Add the acyl chloride slowly to the amine solution to favor the desired reaction. | |
| 3. Diacylation of n-butylamine: Although less common for primary amines, it is a potential side reaction. | 3. Use a slight excess of the amine or control the stoichiometry carefully. | |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous layer: This can happen if the pH of the aqueous layer is too low, protonating the amide. | 1. Ensure the aqueous layer is basic before extraction. Wash the organic layer with a saturated sodium bicarbonate solution. |
| 2. Emulsion formation during workup: This can make phase separation difficult. | 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Optimization of Reaction Conditions
Optimizing reaction parameters is key to maximizing the yield and purity of this compound. The following table provides an illustrative summary of how different conditions can affect the reaction outcome. The optimal conditions should be determined empirically for each specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Solvent | Dichloromethane (DCM) | Diethyl Ether | Toluene | DCM is a common and effective solvent. Diethyl ether is also a good choice. Toluene can be used, especially for reactions at higher temperatures. |
| Base | 10% aq. NaOH | Triethylamine (TEA) | Pyridine | Aqueous NaOH is effective in a biphasic system. TEA and pyridine are suitable for anhydrous conditions. Pyridine can also act as a catalyst.[4] |
| Temperature | 0 °C to Room Temp. | Room Temperature | 50 °C | The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature. Gentle heating may increase the reaction rate but can also lead to more side products. |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | > 4 hours | Reaction time should be monitored by TLC. Longer reaction times may be necessary for less reactive substrates or lower temperatures. |
| Yield (%) | (Illustrative) 85% | (Illustrative) 90% | (Illustrative) 80% | The yield is highly dependent on the combination of all reaction conditions and the purity of the starting materials. |
Experimental Protocols
Synthesis of this compound from 4-bromobenzoyl chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound using the Schotten-Baumann reaction.
Materials:
-
4-bromobenzoyl chloride
-
n-butylamine
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve n-butylamine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide (1.5 equivalents) to the stirred amine solution.
-
In a separate beaker, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of dichloromethane.
-
Add the 4-bromobenzoyl chloride solution dropwise to the cooled, stirred biphasic mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues encountered during the synthesis.
References
Technical Support Center: Purification of 4-bromo-N-butylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-bromo-N-butylbenzamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: The isolated product is an oil or waxy solid instead of a crystalline solid.
-
Question: My this compound product will not crystallize and remains an oil or a waxy solid after the initial workup. What could be the cause and how can I fix it?
-
Possible Causes:
-
Presence of Impurities: Significant amounts of unreacted starting materials (4-bromobenzoyl chloride, n-butylamine) or by-products (4-bromobenzoic acid) can lower the melting point of the product and inhibit crystallization.
-
Residual Solvent: Trapped solvent from the reaction or extraction steps can prevent the formation of a crystalline lattice.
-
Rapid Cooling: Cooling the crystallization solution too quickly can cause the product to "oil out" instead of forming crystals.
-
-
Solutions:
-
Aqueous Wash: Ensure the crude product has been thoroughly washed with a dilute acid (e.g., 1M HCl) to remove any remaining n-butylamine and a dilute base (e.g., 1M NaHCO₃) to remove 4-bromobenzoic acid.[1]
-
Drying: Dry the crude product under high vacuum to remove any residual solvent.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. If the product oils out, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2] Scratching the inside of the flask with a glass rod can help induce crystallization.[2]
-
Issue 2: The final product shows low purity by NMR or LC-MS analysis.
-
Question: After purification, my analytical data (NMR, LC-MS) still shows the presence of contaminants. How can I improve the purity of my this compound?
-
Possible Causes:
-
Ineffective Recrystallization: The chosen solvent for recrystallization may not be optimal, leading to co-precipitation of impurities with the product.
-
Co-elution in Column Chromatography: If using column chromatography, the polarity of the eluent may not be suitable to resolve the product from a closely related impurity.
-
-
Solutions:
-
Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A solvent pair, such as ethanol/water or acetone/hexane, can be effective.[2][3] The general principle is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then add a "non-solvent" in which the product is poorly soluble until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Column Chromatography: If recrystallization is unsuccessful, purification by flash column chromatography on silica gel is recommended.[4][5] A gradient of ethyl acetate in hexane is a common eluent for separating aromatic amides.[4] Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure product fractions.
-
Sequential Purification: For very impure samples, a combination of an acidic and basic wash, followed by either recrystallization or column chromatography, will likely be necessary.
-
Issue 3: Poor recovery of the product after purification.
-
Question: I am losing a significant amount of my this compound during the purification process. How can I increase my yield?
-
Possible Causes:
-
Excessive Solvent in Recrystallization: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling.[6]
-
Premature Crystallization: The product may be crystallizing out during a hot filtration step if one is performed.
-
Broad Peaks in Column Chromatography: Poor separation on the column can lead to the need to discard mixed fractions, thus lowering the yield.
-
-
Solutions:
-
Minimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Cooling for Maximum Recovery: After allowing the recrystallization mixture to cool to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product before filtration.[2]
-
Optimize Chromatography Conditions: Adjust the solvent system and column parameters (e.g., column length, stationary phase) to achieve sharper peaks and better separation of the desired product.
-
Data Presentation
The following table summarizes the expected outcomes from different purification methods for a crude this compound product. The initial purity is assumed to be around 85%, with the primary impurities being unreacted n-butylamine and 4-bromobenzoic acid.
| Purification Method | Typical Purity of Final Product | Expected Yield | Key Advantages | Key Disadvantages |
| Aqueous Wash (1M HCl, 1M NaHCO₃) | 90-95% | >95% | Removes acidic and basic impurities effectively. | Does not remove non-polar organic impurities. |
| Recrystallization (e.g., from Ethanol/Water) | >98% | 70-90% | Can provide very high purity material.[3] | Yield can be reduced if not optimized.[3] |
| Column Chromatography (Silica Gel, Hexane/EtOAc) | >99% | 60-85% | Excellent for removing closely related impurities.[4] | Can be time-consuming and uses larger volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove any unreacted n-butylamine.
-
Basic Wash: Subsequently, wash the organic layer with 1M NaHCO₃ to remove any 4-bromobenzoic acid.[1]
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude solid.
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.[3]
-
Slowly add a non-solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy.
-
Reheat the mixture gently until the solution is clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the chromatography eluent or a slightly more polar solvent.
-
Column Packing: Prepare a silica gel column using a non-polar solvent like hexane.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4] The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting the purification of this compound.
References
preventing side reactions in the synthesis of N-butylbenzamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of N-butylbenzamides, with a focus on preventing and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-butylbenzamide?
A1: The two most prevalent laboratory methods for synthesizing N-butylbenzamide are the Schotten-Baumann reaction and coupling agent-mediated amidation.[1] The Schotten-Baumann reaction involves reacting benzoyl chloride with butylamine, typically in a two-phase system with an aqueous base like sodium hydroxide to neutralize the HCl byproduct.[2] Coupling agent-mediated methods facilitate the direct formation of the amide bond from benzoic acid and butylamine using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2][3]
Q2: What is the primary cause of low yields in the Schotten-Baumann synthesis of N-butylbenzamide?
A2: Low yields in the Schotten-Baumann reaction are frequently caused by the hydrolysis of benzoyl chloride.[1] Benzoyl chloride is highly reactive and can readily react with water to form benzoic acid, which is unreactive towards the amine under these conditions.[1] To mitigate this, it is crucial to use dry reagents and solvents, control the reaction temperature (e.g., by cooling with an ice bath), and add the benzoyl chloride slowly to the reaction mixture.[1][3]
Q3: What side reactions can occur when using an excess of benzoyl chloride?
A3: A common side reaction, particularly when using primary amines like butylamine, is the formation of a diacylated product, in this case, N,N-dibenzoylbutylamine.[3] This occurs when the initially formed N-butylbenzamide is further acylated by the excess benzoyl chloride. To minimize this, it is advisable to use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride.[3]
Q4: I am seeing an insoluble white precipitate in my amide coupling reaction using DCC. What is it and how do I remove it?
A4: The white precipitate is almost certainly dicyclohexylurea (DCU), which is the byproduct of the reaction with DCC.[3] DCU is known for its low solubility in most common organic solvents. It can be effectively removed by filtering the reaction mixture before the aqueous workup.[3]
Q5: How can I monitor the progress of my N-butylbenzamide synthesis?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture on a TLC plate alongside the starting materials (e.g., benzoic acid or benzoyl chloride and butylamine) and eluting with an appropriate solvent system (like ethyl acetate/hexane), you can visually track the consumption of reactants and the formation of the N-butylbenzamide product.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Benzoyl Chloride: Reagent reacted with moisture before reacting with the amine.[1] 2. Protonation of Butylamine: The HCl generated during the reaction protonates the amine, making it non-nucleophilic.[1] 3. Inadequate Mixing: In a biphasic Schotten-Baumann reaction, poor stirring prevents reactants from interacting.[3] 4. Poor Quality Starting Materials: Degradation or moisture in reagents.[3] | 1. Use anhydrous solvents and reagents. Add benzoyl chloride slowly to a cooled reaction mixture.[1] 2. Ensure an adequate amount of base (e.g., 10% NaOH, pyridine, or DIPEA) is present to neutralize the generated acid.[1][2] 3. Use vigorous mechanical or magnetic stirring to ensure efficient mixing of the organic and aqueous phases.[3] 4. Use freshly distilled or purified reagents. Ensure the butylamine is free of moisture.[3] |
| Product is an Oil and Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can lower the melting point or form a eutectic mixture.[1] 2. Low Melting Point of Product: The product itself may be a low-melting solid or an oil at room temperature. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.[1] 2. Purify the oil via column chromatography. Try trituration with a non-polar solvent like hexanes to remove impurities and potentially induce crystallization.[3] |
| Presence of Unreacted Benzoic Acid in Final Product | 1. Incomplete Reaction: Insufficient reaction time, non-optimal temperature, or stoichiometry issues.[4] 2. Hydrolysis of Benzoyl Chloride: The starting material converted to benzoic acid, which was then not consumed.[4] | 1. Increase the reaction time and ensure the temperature is appropriate for the chosen method. A slight excess of the amine can help drive the reaction to completion.[4] 2. During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like benzoic acid.[3][4] |
| Formation of an Insoluble Precipitate (in DCC/EDC reactions) | 1. DCC Coupling: Formation of dicyclohexylurea (DCU) byproduct.[3] 2. EDC Coupling: Formation of an EDC-derived urea byproduct, although this is typically water-soluble.[3] | 1. For DCC reactions, the insoluble DCU can be removed by filtration of the reaction mixture prior to workup.[3] 2. For EDC reactions, the water-soluble urea byproduct can be removed by performing an aqueous extraction (workup) of the reaction mixture.[3] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Method | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Schotten-Baumann | 10% NaOH (aq) | Dichloromethane / Water | 0 to RT | ~85-95 | Vigorous stirring is essential for this biphasic system.[2] |
| Schotten-Baumann | Pyridine | Dichloromethane | 0 to RT | ~70-85 | Pyridine acts as both a base and a catalyst; can be difficult to remove during workup.[2] |
| EDC/HOBt Coupling | DIPEA | DMF or DCM | 0 to RT | >80 | A mild method that avoids acyl chlorides. The urea byproduct is water-soluble and easily removed.[3] |
| DCC/HOBt Coupling | DIPEA | DCM | 0 to RT | >80 | High yielding, but produces insoluble DCU byproduct that must be filtered off.[1] |
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Purpose | Sample Preparation | Key Parameters to Check |
| HPLC-UV | Quantify purity and identify impurities.[5] | Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of ~0.5-1.0 mg/mL.[5] | Peak area percentage of the main compound, presence of impurity peaks. |
| ¹H and ¹³C NMR | Confirm chemical structure and identify impurities.[5] | Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6] | Chemical shifts, integration values, coupling constants, absence of signals from starting materials or byproducts. |
| Mass Spectrometry (MS) | Verify molecular weight.[5] | Dilute the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to ~10 µg/mL.[5] | Presence of the correct molecular ion peak (e.g., [M+H]⁺). |
| Elemental Analysis | Verify elemental composition (C, H, N).[7] | A small, accurately weighed amount of the dried sample is used.[7] | The measured mass percentages of C, H, and N should be within ±0.4% of the theoretical values.[7] |
Experimental Protocols
Protocol 1: Synthesis of N-butylbenzamide via Schotten-Baumann Reaction
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve n-butylamine (1.0 equivalent) in dichloromethane (DCM). Add an equal volume of 10% aqueous sodium hydroxide solution.
-
Reaction: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.[2]
-
Add benzoyl chloride (1.05 equivalents) dropwise to the mixture, ensuring the temperature remains below 10 °C.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.[2]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.[1][3]
Protocol 2: Synthesis of N-butylbenzamide via EDC/HOBt Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and n-butylamine (1.1 equivalents) in an anhydrous solvent like DMF or DCM.[3]
-
Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.[3]
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[3]
-
Workup: Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and water-soluble byproducts.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: Main synthesis pathway and common side reactions.
Caption: General experimental workflow for N-butylbenzamide synthesis.
Caption: A logical flowchart for troubleshooting synthesis issues.
References
Technical Support Center: Purifying 4-bromo-N-butylbenzamide with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-bromo-N-butylbenzamide using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and effective stationary phase.[1][2][3] Standard grade silica gel with a particle size of 40-63 µm (230-400 mesh) is a suitable choice for flash column chromatography.[1][2]
Q2: How do I determine the best mobile phase (eluent) for the separation?
A2: The ideal mobile phase should be selected through preliminary analysis using Thin Layer Chromatography (TLC).[2][3] A common and effective solvent system for N-substituted benzamides is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][4] The goal is to find a solvent ratio that provides a retention factor (Rf) value for this compound in the range of 0.2 to 0.4 on a TLC plate, as this typically translates to good separation on a column.[2]
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, the mobile phase is not polar enough. You can increase the polarity by adding a stronger polar solvent, such as methanol, to your ethyl acetate/hexane mixture. Start with a small percentage of methanol (e.g., 1-5%) in dichloromethane or ethyl acetate and observe the effect on the Rf value.[5][6]
Q4: What is a typical loading capacity of silica gel for the purification of this compound?
A4: As a general guideline, a silica gel to crude material ratio of at least 30:1 (w/w) is recommended.[2] For separations that are more challenging, increasing this ratio to 50:1 or even 100:1 can improve resolution. The optimal loading capacity will also depend on the difficulty of the separation (i.e., the difference in Rf values between your product and the impurities).
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product is strongly adsorbed to the silica gel: The eluent may not be polar enough to effectively move the compound through the column. | - Gradually increase the polarity of the mobile phase during elution (gradient elution).- If the product is still retained, consider using a more polar solvent system, such as one containing a small percentage of methanol.[7] |
| Product is precipitating on the column: The compound may have low solubility in the chosen mobile phase. | - Select a mobile phase in which your compound is more soluble.- Ensure the crude sample is fully dissolved before loading it onto the column. | |
| Co-elution of Impurities with the Product | Inadequate separation: The polarity of the mobile phase is not optimized to resolve the product from impurities with similar Rf values. | - Perform a thorough TLC analysis with various solvent systems to find one that maximizes the separation between your product and the impurities.- Employ a shallower solvent gradient during column chromatography to enhance resolution.[7] |
| Column overloading: Too much crude material was loaded onto the column for the given amount of silica gel. | - Reduce the amount of crude material loaded onto the column.- Increase the amount of silica gel used (aim for a higher silica to crude material ratio).[2] | |
| Product Elutes with Streaking or Tailing | Compound insolubility: The product has poor solubility in the mobile phase as it travels down the column. | - Choose a different mobile phase where the compound exhibits better solubility.- Consider dry loading the sample onto the column (adsorbing it onto a small amount of silica gel before loading).[1] |
| Acidic or basic nature of the compound or impurities: Interactions between the compound and the slightly acidic silica gel can cause tailing. | - Add a small amount of a modifier to the mobile phase. For example, a small amount of triethylamine (0.1-1%) can be added to neutralize the acidic sites on the silica gel if your compound is basic.[8] | |
| No Compound Eluting from the Column | Compound is too polar: The compound is very strongly adsorbed to the silica gel and is not being eluted by the current mobile phase. | - Significantly increase the polarity of the mobile phase. For highly polar compounds, a solvent system containing methanol or even a small amount of ammonia in methanol might be necessary.[5] |
| Compound has degraded on the silica gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography. | - Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation is observed, consider using a different stationary phase like neutral alumina or deactivated silica gel.[2] |
Quantitative Data Summary
The following table summarizes estimated parameters for the purification of this compound. Please note that these are starting points and should be optimized for your specific reaction mixture using TLC analysis.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for moderately polar compounds. |
| Mobile Phase (TLC & Column) | n-Hexane / Ethyl Acetate | A common and effective solvent system.[2] |
| Estimated Rf Value | 0.2 - 0.4 | Target range for optimal separation on the column.[2] |
| Example TLC Solvent System | 7:3 to 8:2 (n-Hexane:Ethyl Acetate) | This is an estimated starting ratio. Adjust based on your TLC results.[9] |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for more difficult separations.[2] |
| Elution Method | Isocratic or Gradient | Gradient elution (gradually increasing the polarity) is often preferred for complex mixtures.[3] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for the column chromatography of this compound.
Materials:
-
Silica gel coated TLC plates
-
Crude this compound
-
Developing chamber
-
Capillary tubes for spotting
-
Various ratios of n-hexane and ethyl acetate
-
UV lamp for visualization
Methodology:
-
Prepare the Developing Chamber: Add a small amount (to a depth of about 0.5 cm) of your test mobile phase (e.g., 8:2 n-hexane:ethyl acetate) to the developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapors.[6]
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot a small amount onto the baseline of the TLC plate.[6]
-
Develop the Plate: Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.[8]
-
Visualize the Spots: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp.[6]
-
Calculate Rf Values: Calculate the Rf value for the spot corresponding to this compound (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Optimize: Adjust the ratio of n-hexane to ethyl acetate to achieve an Rf value between 0.2 and 0.4 for the desired product.[2] Increasing the proportion of ethyl acetate will increase the Rf values.
Protocol 2: Flash Column Chromatography Purification
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (40-63 µm)
-
Sand
-
Optimized mobile phase from TLC analysis
-
Crude this compound
-
Collection tubes or a fraction collector
-
Rotary evaporator
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate).
-
Carefully pour the slurry into the vertically clamped column, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Carefully pipette the solution onto the top of the silica gel bed.
-
Dry Loading: For less soluble samples, dissolve the crude product in a volatile solvent, add a small amount of silica gel to form a free-flowing powder, and remove the solvent using a rotary evaporator. Carefully add this powder to the top of the column.[1]
-
-
Elution:
-
Begin eluting with the optimized mobile phase. If using a gradient, start with a lower polarity than your TLC solvent system and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Maintain a constant flow rate and collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting collected fractions onto TLC plates and developing them in the optimized TLC solvent system.
-
Identify and combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Scale-Up of 4-bromo-N-butylbenzamide Production
Welcome to the technical support center for the production of 4-bromo-N-butylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis and purification of this compound, particularly during scale-up from laboratory to pilot or production scale.
Synthesis & Reaction Issues
Q1: My reaction yield has significantly dropped after moving from a 1L flask to a 50L reactor. What are the likely causes?
A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors that change with the reactor's size and geometry. The primary culprits are often related to mass and heat transfer limitations.[1]
-
Reduced Mixing Efficiency: In larger reactors, achieving homogenous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it harder to control the reaction temperature. The exothermic nature of the amidation reaction can lead to temperature spikes, causing degradation of the product or starting materials.
-
Reagent Addition Rate: The rate of addition of 4-bromobenzoyl chloride becomes more critical at a larger scale. A fast addition rate can lead to an accumulation of the acid chloride and subsequent side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields during scale-up.
Q2: I am observing an increase in impurities in my crude product at a larger scale. What are these impurities and how can I minimize them?
A2: Changes in the impurity profile are common during scale-up. The most likely impurities in the synthesis of this compound are:
-
Unreacted Starting Materials: Residual 4-bromobenzoyl chloride or n-butylamine.
-
Hydrolysis Product: 4-bromobenzoic acid, formed from the reaction of 4-bromobenzoyl chloride with moisture.
-
Over-acylation Product: Formation of a diacylated amine, although less common with a primary amine.
To minimize these impurities:
-
Ensure Dry Conditions: Use anhydrous solvents and dry equipment to prevent the hydrolysis of 4-bromobenzoyl chloride.
-
Optimize Stoichiometry: A slight excess of n-butylamine can help to ensure the complete consumption of the acid chloride.
-
Control Temperature: Maintaining a low and consistent temperature during the addition of 4-bromobenzoyl chloride can reduce the rate of side reactions.
Purification & Isolation Challenges
Q3: My product is difficult to crystallize at a larger scale, and I am getting an oily product instead of a solid. What should I do?
A3: Crystallization issues upon scale-up can be due to the presence of impurities that act as crystallization inhibitors, or changes in cooling rates.
-
Improve Crude Purity: Ensure the crude product is as pure as possible before attempting crystallization. An aqueous wash of the crude solution to remove any unreacted amine or acid salts can be beneficial.
-
Control Cooling Rate: A slower, more controlled cooling rate can promote the formation of larger, more stable crystals.
-
Solvent Selection: The choice of solvent for crystallization is critical. A solvent system where the product has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Consider using a co-solvent system to optimize crystallization.
Q4: The filtration of my product is very slow at a larger scale. How can I improve the filtration rate?
A4: Slow filtration is often due to a small crystal size or the presence of fine, amorphous material.
-
Optimize Crystallization: As mentioned above, a controlled crystallization process that yields larger crystals will improve filtration.
-
Filter Aid: Consider using a filter aid such as celite, but be aware that this may require an additional step to remove the filter aid from your product.
-
Choice of Filtration Equipment: For larger scales, consider using a filter press or a centrifugal filter, which are more efficient than standard laboratory filtration setups.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 4-bromo-N-tert-butylbenzamide and is a representative procedure for laboratory-scale synthesis.[2]
Materials:
-
4-bromobenzoyl chloride
-
n-butylamine
-
Methylene chloride (anhydrous)
-
3 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve n-butylamine (1.1 equivalents) in anhydrous methylene chloride.
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous methylene chloride and add it to the addition funnel.
-
Add the 4-bromobenzoyl chloride solution dropwise to the cooled n-butylamine solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 3 N HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
Process Flow Diagram for Synthesis
Caption: A typical experimental workflow for the synthesis and purification.
Data Summary
| Parameter | Laboratory Scale (1L) | Pilot Scale (50L) | Production Scale (500L) |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Mixing | Magnetic or overhead stirrer | Impeller agitator | Multi-stage impeller |
| Heat Transfer | High (surface/volume) | Moderate | Low |
| Reagent Addition | Manual (dropping funnel) | Controlled pump | Automated dosing system |
| Isolation | Vacuum filtration | Nutsche filter | Centrifuge |
Disclaimer: The data presented in this table are estimates and can vary significantly based on the specific equipment and process parameters used.
This technical support center provides a starting point for addressing challenges in the scale-up of this compound production. For more specific issues, it is recommended to consult with a chemical engineer or process chemist.
References
how to avoid "oiling out" during recrystallization of N-acylsulfonamides
This technical support guide is intended for researchers, scientists, and drug development professionals to troubleshoot and avoid the common issue of "oiling out" during the recrystallization of N-acylsulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out" is a phenomenon where a compound separates from the recrystallization solvent as a liquid (an "oil") rather than as solid crystals.[1][2] This occurs when the solute is no longer soluble in the solution but the temperature is still above the melting point of the solid form of the compound. The resulting oil is often a supercooled liquid that is immiscible with the solvent. This process is also known as liquid-liquid phase separation.[2]
Q2: Why is oiling out a problem for the purification of N-acylsulfonamides?
A2: Oiling out is detrimental to purification for several reasons. The oil droplets can entrap impurities, which may then be incorporated into the solid product when it eventually solidifies.[3][4] This leads to a lower purity of the final N-acylsulfonamide. Additionally, oiled out products can be difficult to handle, often forming amorphous solids or gums that are challenging to filter and dry.[1]
Q3: What are the primary causes of oiling out?
A3: Several factors can contribute to oiling out during the recrystallization of N-acylsulfonamides:
-
Low Melting Point: If the melting point of the N-acylsulfonamide (especially when impure) is lower than the boiling point of the chosen solvent, it is more likely to separate as a liquid.[3]
-
High Supersaturation: Rapid cooling or using too little solvent can lead to a state of high supersaturation, where the concentration of the dissolved N-acylsulfonamide far exceeds its solubility limit, favoring the formation of an oil over an ordered crystal lattice.[1]
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the N-acylsulfonamide, increasing the likelihood of oiling out.[3]
-
Inappropriate Solvent Choice: A solvent that is too "good" (dissolves the compound too well even at lower temperatures) or a poor solvent choice can promote oiling out.[3]
Troubleshooting Guide: Preventing "Oiling Out"
This guide provides a systematic approach to troubleshoot and prevent oiling out when recrystallizing N-acylsulfonamides.
Problem: My N-acylsulfonamide is oiling out of solution upon cooling.
Below is a troubleshooting workflow to address this issue.
Figure 1: Troubleshooting workflow for oiling out.
Detailed Troubleshooting Steps:
-
Evaluate Solvent Choice and Melting Point:
-
Issue: The boiling point of your solvent may be higher than the melting point of your N-acylsulfonamide.
-
Solution: Select a solvent with a lower boiling point. For N-acylsulfonamides, which are often polar, consider solvents like ethyl acetate, acetone, or ethanol. If a single solvent is not suitable, a mixed-solvent system can be effective. A common and often successful mixture for N-acylsulfonamides is ethyl acetate/hexanes.[5][6]
-
-
Control the Cooling Rate:
-
Issue: Rapid cooling, such as placing a hot flask directly into an ice bath, can cause the solution to become highly supersaturated, leading to oiling out.
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Insulating the flask with a beaker of warm water or cotton wool can help to slow the cooling process further. Once the solution has reached room temperature and crystals have started to form, you can then place it in an ice bath to maximize the yield.
-
-
Adjust the Solute Concentration:
-
Issue: If the solution is too concentrated, the saturation point will be reached at a higher temperature, potentially above the compound's melting point.
-
Solution: If oiling out occurs, reheat the mixture until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the overall concentration before allowing it to cool slowly again.
-
-
Utilize Seed Crystals:
-
Issue: Spontaneous nucleation may be slow, allowing the solution to cool to a temperature where oiling out is favored before crystallization begins.
-
Solution: Introduce a few seed crystals of the pure N-acylsulfonamide to the solution once it has cooled slightly below its saturation temperature.[1] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, promoting the formation of crystals instead of an oil.[1]
-
-
Consider pH Adjustment (for ionizable N-acylsulfonamides):
-
Issue: N-acylsulfonamides are acidic, and their solubility can be highly dependent on the pH of the solution.
-
Solution: In aqueous or protic solvent systems, adjusting the pH can influence solubility and prevent oiling out. For acidic N-acylsulfonamides, crystallization is generally favored at a lower pH where the compound is in its less soluble neutral form.
-
Quantitative Data
The melting points of N-acylsulfonamides can vary widely depending on their substitution. This information is critical when selecting a recrystallization solvent to avoid oiling out.
| N-Acylsulfonamide Derivative | Melting Point (°C) | Reference |
| N-(4-tolylcarbonyl)methanesulfonamide | 160-161 | [5] |
| N-(4-tolylcarbonyl)-p-toluenesulfonamide | 135-136 | [5] |
| N-(4-methoxyphenylcarbonyl)methanesulfonamide | 132-133 | [5] |
| N-(2-furylcarbonyl)-p-toluenesulfonamide | 126-127 | [5] |
| N-(2-pyrrolylcarbonyl)methanesulfonamide | 167-168 | [5] |
| N-(2-pyrrolylcarbonyl)-p-toluenesulfonamide | 216-217 | [5] |
| N-(2-indolylcarbonyl)-p-toluenesulfonamide | 242-243 | [5] |
| N-(Cbz-Ala)-methanesulfonamide | 129-130 | [5] |
| N-(Cbz-Ala)-p-toluenesulfonamide | 131-132 | [5] |
| N-isobutanoyl-4-methylbenzenesulfonamide | 111-113 | [7] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of an N-Acylsulfonamide
This protocol is a general guideline and may need to be optimized for your specific compound.
-
Solvent Selection: Choose a solvent in which your N-acylsulfonamide is sparingly soluble at room temperature but highly soluble when hot. The solvent's boiling point should be lower than the melting point of your compound.
-
Dissolution: Place the crude N-acylsulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Protocol 2: Mixed-Solvent Recrystallization of an N-Acylsulfonamide (e.g., Ethyl Acetate/Hexanes)
This method is particularly useful when no single solvent has the ideal solubility properties.[5]
-
Dissolution: Dissolve the crude N-acylsulfonamide in a minimal amount of the "good" solvent (e.g., hot ethyl acetate) in an Erlenmeyer flask.
-
Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the two solvents (in a ratio that favors the "poor" solvent), and dry.
Figure 2: Experimental workflows for recrystallization.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Optimizing Solvent Systems for 4-Bromo-N-butylbenzamide Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 4-bromo-N-butylbenzamide.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting solvent system for the TLC analysis of this compound?
A good starting point for N-substituted benzamides, which are of moderate polarity, is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[1][2] A common initial ratio to test is 4:1 hexanes:ethyl acetate. Depending on the result, you can adjust the polarity. For compounds of "normal" polarity, a range of 10-50% ethyl acetate in hexanes is a good starting point to explore.[3]
Q2: My spot of this compound has a very low Rf value (it didn't move far from the baseline). What should I do?
A low Retention Factor (Rf) value indicates that the solvent system (mobile phase) is not polar enough to move the compound up the stationary phase (silica gel).[4][5] To increase the Rf value, you need to increase the polarity of your eluent. You can do this by increasing the proportion of the more polar solvent in your mixture. For example, if a 9:1 hexanes:ethyl acetate system resulted in a low Rf, you should try an 8:2, 7:3, or even a 5:5 mixture next.[6]
Q3: My spot is at the top of the TLC plate (high Rf value). How do I fix this?
A high Rf value means the eluent is too polar, causing the compound to travel with the solvent front instead of interacting with the stationary phase.[4] To resolve this, you need to decrease the mobile phase's polarity by increasing the proportion of the non-polar solvent. For instance, if a 2:8 hexanes:ethyl acetate mixture gives a high Rf, try a 5:5 or 8:2 mixture.
Q4: My spot is streaking or tailing on the TLC plate. What are the common causes and solutions?
Streaking can be caused by several factors:
-
Sample Overloading : The most common cause is applying too much sample to the plate.[7][8][9] Try diluting your sample solution and spotting a smaller amount.
-
Inappropriate Solvent Polarity : An unsuitable solvent system can sometimes cause streaking.[9]
-
Acidic or Basic Nature : Although this compound is neutral, impurities in the crude mixture could be acidic or basic, leading to strong interactions with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (0.1–2.0%) for basic compounds or acetic acid (0.1–2.0%) for acidic compounds, can often resolve streaking.[4][10]
-
Insolubility : If the compound is not fully soluble in the mobile phase, it can lead to tailing. Ensure your chosen solvent system is a good solvent for the compound.[1]
Q5: How do I translate my optimized TLC solvent system to a column chromatography separation?
Thin-layer chromatography is an excellent tool for determining the ideal solvent system for column chromatography.[2][11] For an effective flash column separation, the ideal solvent system is one that provides an Rf value for your target compound in the range of 0.25 to 0.35 on the TLC plate.[1][11][12] This Rf range ensures that the compound has sufficient interaction with the stationary phase for good separation without requiring an excessively large volume of solvent.
Data Presentation: Effect of Solvent Polarity on Rf Value
The following table provides representative data on how the Rf value of this compound changes with different ratios of hexanes and ethyl acetate on a standard silica gel TLC plate.
| Solvent System (Hexanes:Ethyl Acetate) | Polarity | Observed Rf Value | Comments |
| 9:1 | Low | 0.15 | Compound has low mobility. Increase eluent polarity. |
| 7:3 | Medium | 0.31 | Optimal for column chromatography separation. [11][12] |
| 1:1 | Medium-High | 0.55 | Good mobility, but separation from impurities may be reduced. |
| 2:8 | High | 0.80 | Eluent is too polar; compound moves too quickly. |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
Objective: To determine an optimal solvent system for separating this compound.
Methodology:
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[5]
-
Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to apply a small, concentrated spot of the sample solution onto the origin. If necessary, also spot reference standards of the starting materials.[5]
-
Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin on the TLC plate.[5][9] Place a piece of filter paper inside the chamber to help saturate the atmosphere with solvent vapors.
-
Development: Carefully place the TLC plate into the chamber and cover it. Allow the solvent to ascend the plate via capillary action until the solvent front is about 1 cm from the top.[2]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (typically at 254 nm).
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13][14][15]
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound using the optimized solvent system from TLC.
Methodology:
-
Column Packing: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Create a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Pour this slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow excess solvent to drain until it is level with the top of the silica. Add another thin layer of sand on top of the silica bed.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully apply this solution to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. If using a gradient, start with a lower polarity mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.[16]
-
Fraction Collection: Collect the eluent in separate test tubes or flasks (fractions).
-
Monitoring: Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[6]
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during TLC analysis.
Caption: A workflow for troubleshooting and optimizing TLC solvent systems.
Solvent Polarity and Analyte Migration
This diagram illustrates the fundamental relationship between mobile phase polarity and the migration of an analyte on a polar stationary phase like silica gel.
Caption: Relationship between mobile phase polarity and analyte Rf value.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chembam.com [chembam.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. youtube.com [youtube.com]
- 11. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 12. youtube.com [youtube.com]
- 13. out-class.org [out-class.org]
- 14. studymind.co.uk [studymind.co.uk]
- 15. Khan Academy [khanacademy.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
comparing the biological activity of 4-bromo-N-butylbenzamide with its analogs
A Comparative Guide to the Biological Activity of 4-bromo-N-butylbenzamide and Its Analogs
This guide provides a comprehensive comparison of the biological activity of this compound and its structural analogs. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While direct comparative studies on this compound are limited, this guide synthesizes data from various sources on structurally related benzamide derivatives to infer structure-activity relationships (SAR).
Data Presentation: Comparative Biological Activity
The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the benzoyl ring and the N-alkyl chain. The following tables summarize quantitative data from studies on various analogs, providing insights into how modifications to the this compound scaffold can impact its biological effects.
Table 1: Anticancer Activity of Benzamide Analogs
| Compound ID | R1 (Position 4) | R2 (N-substituent) | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 1 | Br | butyl | Not directly available | Not directly available | |
| 2 | H | H | M. tuberculosis | 0.41 (IC90) | [1] |
| 3 | H | CH3 | M. tuberculosis | 0.85 (IC90) | [1] |
| 4 | CH3 | CH3 | M. tuberculosis | 49 (IC90) | [1] |
| 5 | 4-(allyloxy) | (6-methylpyridin-2-yl) | hα4β2 nAChRs | 6.0 | [2] |
| 6 | 2-phenoxy | N-tert-butyl | L-6 cells | 20.17-34.72 | [3] |
| 7 | 2-phenoxy | N,N-dimethylcarbamoyl | L-6 cells | 20.17-34.72 | [3] |
| 8 | Novel N-benzylbenzamide derivative (20b) | - | Various cancer cell lines | 0.012-0.027 | [4] |
Table 2: Antimicrobial and Anthelmintic Activity of Benzamide Analogs
| Compound ID | R1 (Position 4) | R2 (N-substituent) | Organism/Target | Activity Metric | Value | Reference |
| 9 | ortho-substituted | - | C. elegans | % Motility Reduction | ~50% for some analogs | [5] |
| 10 | Halogenated | N-(1,3,4-oxadiazol-2-yl) | MRSA | MIC | 0.06 - 1 µg/mL | [6] |
| 11 | Bromo | (2-hydroxyphenyl) | Staphylococcus aureus | MIC | 2.5–5.0 mg/mL | [7] |
| 12 | Chloro | (2-hydroxyphenyl) | Staphylococcus aureus | MIC | 0.125–0.5 mg/mL | [7] |
| 13 | H | (2-hydroxyphenyl) | Staphylococcus aureus | MIC | > 5.0 mg/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of benzamide derivatives.
Antiproliferative Activity (MTT Assay)[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)[7]
-
Compound Dilution: A two-fold serial dilution of each test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[7] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Mandatory Visualization
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by benzamide derivatives and a general experimental workflow for their biological evaluation.
Caption: Hypothetical signaling cascade potentially inhibited by benzamide derivatives.
Caption: General experimental workflow for screening the biological activity of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Inhibitory Potential of 4-bromo-N-butylbenzamide: A Comparative Guide to PARP1 and SIRT2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the inhibitory effects of the novel compound 4-bromo-N-butylbenzamide against two key enzymatic targets in oncology: Poly (ADP-ribose) polymerase 1 (PARP1) and Sirtuin 2 (SIRT2). While the inhibitory activity of this compound is yet to be extensively characterized, this document outlines the experimental methodologies and comparative data needed to validate its potential as a modulator of these critical cellular pathways.
Comparative Inhibitory Potency
To objectively assess the potential of this compound, its inhibitory activity must be quantified and compared against established inhibitors of PARP1 and SIRT2. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized inhibitors, providing a benchmark for future experimental validation of this compound.
Table 1: Comparative IC50 Values of PARP1 Inhibitors
| Inhibitor | IC50 (nM) | Target Specificity |
| This compound | To Be Determined | To Be Determined |
| Olaparib | ~5 | PARP1/2 |
| Rucaparib | ~7 | PARP1/2 |
| Talazoparib | ~1 | PARP1/2 |
| Veliparib | ~5.2 (Ki) | PARP1/2 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[1][2]
Table 2: Comparative IC50 Values of SIRT2 Inhibitors
| Inhibitor | IC50 (µM) | Target Specificity |
| This compound | To Be Determined | To Be Determined |
| AGK2 | 3.5 | SIRT2-selective |
| SirReal2 | 0.23 | SIRT2-selective |
| Tenovin-6 | ~9 | SIRT1/2 |
| TM | 0.038 | SIRT2-selective |
Note: IC50 values are for the deacetylation activity of SIRT2 and can differ for other activities like demyristoylation.[3]
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of novel inhibitors. The following are detailed methodologies for conducting in vitro inhibition assays for PARP1 and SIRT2.
PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compound (this compound) and known inhibitor (e.g., Olaparib)
Procedure:
-
Plate Preparation: Block histone-coated wells with blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with wash buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a known PARP1 inhibitor in the assay buffer.
-
Reaction Setup: Add the following to each well:
-
Assay buffer
-
Activated DNA
-
Test inhibitor or vehicle control
-
Recombinant PARP1 enzyme
-
Biotinylated NAD+ to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add the chemiluminescent substrate.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[4]
SIRT2 Inhibition Assay (Fluorometric)
This assay is based on the deacetylation of a fluorogenic peptide substrate by SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Assay buffer
-
Developer solution
-
SIRT2 inhibitor (e.g., Nicotinamide for control)
-
Test compound (this compound)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a known SIRT2 inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
Assay buffer
-
NAD+
-
Test inhibitor or vehicle control
-
Recombinant SIRT2 enzyme.
-
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C.
-
Reaction Initiation: Add the fluorogenic acetylated peptide substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for a set time (e.g., 30-45 minutes) at 37°C.
-
Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal. Incubate for a further 15-45 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex. 360 nm, Em. 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value as described for the PARP1 assay.[5][6][7]
Signaling Pathways and Experimental Workflow
Understanding the cellular context of PARP1 and SIRT2 is crucial for interpreting the effects of potential inhibitors. The following diagrams illustrate the signaling pathways and a general workflow for inhibitor validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Bromo and 4-Bromo Substituted Benzamides for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-bromo- and 4-bromo substituted benzamides. The strategic placement of the bromine atom on the benzamide scaffold significantly influences the physicochemical properties, synthetic utility, and potential biological activity of these isomers. This document synthesizes available data to offer a comprehensive overview, aiding in the selection of the appropriate isomer for specific research and development applications.
Physicochemical Properties: A Tale of Two Isomers
The position of the bromine atom on the benzene ring directly impacts the physical and chemical characteristics of the benzamide molecule. These properties are crucial in determining the compound's behavior in various chemical and biological systems.
| Property | 2-Bromobenzamide | 4-Bromobenzamide |
| Molecular Formula | C₇H₆BrNO[1] | C₇H₆BrNO[2] |
| Molecular Weight | 200.03 g/mol [1] | 200.03 g/mol [2] |
| CAS Number | 4001-73-4[1] | 698-67-9[2] |
| Melting Point | 160-162 °C[3] | 190-193 °C |
| Appearance | White to off-white solid/powder[3][4] | White to off-white crystalline powder[5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols and ethers.[3][4] | Sparingly soluble in water (1.1 g/L at 25 °C); soluble in organic solvents.[5][6] |
Biological Activity: Positional Isomerism as a Key Determinant
While direct comparative studies on the biological activities of the parent 2-bromobenzamide and 4-bromobenzamide are limited, the benzamide scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. Derivatives of both isomers have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[7][8][9][10][11][12][13][14][15]
The position of the halogen substituent is a critical determinant of biological efficacy and selectivity. For instance, in the closely related benzenesulfonamide series, 4-bromo substituted derivatives have demonstrated potent and sometimes selective inhibitory activity against certain cancer-associated human carbonic anhydrase (hCA) isoforms.[16] Conversely, the 2-bromo substitution, while also conferring inhibitory activity, tends to exhibit a different selectivity profile.[16] This suggests that the steric and electronic effects governed by the bromine's position are crucial for the molecule's interaction with its biological target.
Anticipated Differences in Biological Activity:
-
Enzyme Inhibition: Based on analogs, 4-bromobenzamide derivatives may exhibit higher potency for certain enzyme targets due to more favorable interactions within the active site. The 2-bromo isomer, with its potential for intramolecular interactions and different steric profile, could display altered selectivity.
-
Receptor Binding: The spatial arrangement of the bromine atom will influence how the molecule fits into a receptor's binding pocket, potentially leading to significant differences in affinity and efficacy between the two isomers.
Benzamides as PARP Inhibitors
The benzamide moiety is a key structural feature in many Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted anticancer agents.[17][18][19][20][21] The benzamide group mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the PARP enzyme. While the parent bromobenzamides are not potent PARP inhibitors themselves, they serve as crucial building blocks for the synthesis of more complex and potent derivatives. The position of the bromine atom can influence the synthetic routes and the final conformation of the inhibitor, thereby affecting its potency and selectivity.
Synthetic Accessibility and Reactivity
Both 2-bromobenzamide and 4-bromobenzamide are valuable intermediates in organic synthesis. Their reactivity is largely dictated by the presence of the bromine atom on the aromatic ring.
Key Synthetic Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in both isomers can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules. 4-Bromobenzamide is generally more reactive in these transformations than its 4-chloro counterpart due to the weaker C-Br bond.[6]
-
Synthesis of Heterocyclic Compounds: 2-Bromobenzamide is a common precursor for the synthesis of various nitrogen-containing heterocyclic systems, such as phenanthridinones and 3-(phenylmethylene)isoindolin-1-ones.[22][23] 4-Bromobenzamide is also utilized in the synthesis of complex heterocyclic structures.[24]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compounds: The benzamide compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
PARP Inhibition Assay (Colorimetric)
This assay measures the inhibition of PARP enzyme activity by quantifying the amount of poly(ADP-ribose) (PAR) incorporated onto histone proteins.
-
Assay Plate Preparation: Histone-coated wells of a 96-well plate are used.
-
Reaction Mixture Preparation: A reaction cocktail containing biotinylated NAD+, activated DNA, and the PARP enzyme is prepared.
-
Inhibitor Addition: The test compounds (2-bromo- and 4-bromobenzamide derivatives) are added to the wells at various concentrations.
-
Initiation of Reaction: The PARP reaction cocktail is added to the wells to start the reaction. The plate is incubated to allow for the PARP-mediated incorporation of biotinylated PAR onto the histones.
-
Detection: The wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR. After another wash step, a colorimetric HRP substrate is added.
-
Data Analysis: The absorbance is read using a microplate reader. The inhibitory activity of the compounds is determined by the reduction in signal compared to the control wells without an inhibitor.
Visualizing Workflows and Pathways
References
- 1. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CAS 4001-73-4: 2-Bromobenzamide | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-bromo-N-butylbenzamide
For researchers, scientists, and drug development professionals, the verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 4-bromo-N-butylbenzamide, a crucial intermediate in various chemical and pharmaceutical applications. We will delve into detailed experimental protocols, present comparative data, and offer visualizations to aid in the selection and implementation of the most suitable analytical methods.
Synthesis and Potential Impurities
A common and efficient method for the synthesis of this compound is the acylation of n-butylamine with 4-bromobenzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.
Based on this synthetic route, the primary potential impurities in the final product include:
-
Unreacted Starting Materials:
-
4-bromobenzoyl chloride
-
n-butylamine
-
-
Byproducts:
-
n-butylammonium chloride (formed from the reaction of n-butylamine and HCl)
-
Water (if present in the reaction medium)
-
A thorough purity assessment should, therefore, be capable of detecting and quantifying these potential contaminants alongside the desired product.
Overall Workflow for Purity Assessment
A multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques, is essential for a conclusive purity determination. The following workflow outlines a logical progression from initial qualitative checks to rigorous quantitative analysis.
Caption: A general workflow for the comprehensive purity assessment of synthesized this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative data, the nature of the anticipated impurities, and the available instrumentation.
| Technique | Principle | Information Obtained | Strengths | Weaknesses |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Qualitative assessment of purity (number of components), reaction monitoring. | Simple, rapid, and inexpensive for initial purity checks.[1] | Limited resolution and not suitable for quantification. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase under high pressure. | Quantitative determination of purity, separation of non-volatile impurities. | High resolution and sensitivity, excellent for accurate quantification of the main compound and impurities. | More complex instrumentation and method development compared to TLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in the gas phase followed by detection and identification by mass spectrometry. | Identification and quantification of volatile and semi-volatile compounds, confirmation of molecular weight. | High sensitivity and provides structural information for impurity identification.[2][3] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Unambiguous structural elucidation of the main compound and impurities, quantitative analysis (qNMR). | Provides definitive structural information, non-destructive, and qNMR offers high accuracy for purity determination. | Relatively low sensitivity compared to MS, can be complex to interpret for mixtures. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds at characteristic frequencies. | Identification of functional groups present in the molecule. | Fast, simple, and non-destructive method for confirming the presence of key functional groups (e.g., amide C=O and N-H bonds).[4][5][6] | Provides limited information on the overall molecular structure and is not ideal for quantifying impurities. |
Detailed Experimental Protocols
Thin-Layer Chromatography (TLC)
Objective: To perform a rapid qualitative assessment of the purity of the synthesized this compound.
Methodology:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure:
-
Spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to ascend near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light (254 nm).
-
-
Data Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of this compound.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% formic acid. A typical starting point could be 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately prepare a solution of the synthesized product in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run the analysis and record the chromatogram.
-
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the synthesized product.
Methodology:
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate (e.g., 100 µg/mL).
-
Procedure:
-
Inject a small volume of the sample solution (e.g., 1 µL) into the GC.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion peaks corresponding to the bromine isotopes. Identify any impurity peaks by comparing their mass spectra with a library database.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any structurally related impurities.
Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic protons: Two doublets in the range of δ 7.5-7.8 ppm.
-
N-H proton: A broad singlet or triplet around δ 6.0-6.5 ppm.
-
CH₂ group adjacent to N: A multiplet around δ 3.4 ppm.
-
Other CH₂ groups of the butyl chain: Multiplets between δ 1.4-1.7 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
Carbonyl carbon (C=O): ~167 ppm.
-
Aromatic carbons: In the range of δ 125-135 ppm.
-
CH₂ group adjacent to N: ~40 ppm.
-
Other CH₂ groups of the butyl chain: In the range of δ 20-32 ppm.
-
Terminal CH₃ group: ~14 ppm.[10][11][12][13][14]* Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns. The presence of unexpected signals may indicate impurities.
-
-
Infrared (IR) Spectroscopy
Objective: To confirm the presence of key functional groups in the synthesized this compound.
Methodology:
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Procedure:
-
Obtain a background spectrum.
-
Place the sample in the IR beam and acquire the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands.
-
N-H stretch: A single, sharp peak around 3300-3500 cm⁻¹ (characteristic of a secondary amide). [4][5][15] * C=O stretch (Amide I band): A strong, sharp peak around 1630-1680 cm⁻¹. [4][5] * N-H bend (Amide II band): A peak around 1515-1570 cm⁻¹. [4][5] * Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
-
Visualization of Impurity Identification
The following diagram illustrates how the different analytical techniques can be collectively used to identify the potential impurities from the synthesis of this compound.
Caption: A diagram showing the utility of different analytical techniques in identifying specific impurities.
References
- 1. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. docbrown.info [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. ntweb.deltastate.edu [ntweb.deltastate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
comparing the efficacy of different synthetic routes to 4-bromo-N-butylbenzamide
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a critical aspect of the research and development pipeline. This guide provides a comprehensive comparison of two primary synthetic routes to 4-bromo-N-butylbenzamide, a potentially valuable building block in medicinal chemistry. The comparison focuses on the traditional acyl chloride amidation method and the more modern direct amide coupling approach, with an objective analysis of their efficacy supported by experimental data.
Comparative Efficacy of Synthetic Routes
The selection of a synthetic pathway can significantly influence the overall efficiency, cost-effectiveness, and environmental impact of a chemical process. Below is a summary of the key performance indicators for the two most viable routes to this compound.
| Metric | Route 1: Acyl Chloride Amidation | Route 2: Direct Amide Coupling |
| Starting Materials | 4-Bromobenzoic acid, Thionyl chloride (or equivalent), n-Butylamine | 4-Bromobenzoic acid, n-Butylamine, Coupling Agent (e.g., HATU, EDC/HOBt) |
| Overall Yield | ~82% (two steps) | 85-95% (one-pot) |
| Reaction Time | 4-6 hours (two distinct steps) | 2-24 hours (one-pot) |
| Reaction Temperature | Reflux (for acyl chloride formation), 0°C to Room Temperature (for amidation) | 0°C to Room Temperature |
| Key Reagents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | HATU, HBTU, DCC, EDC |
| Advantages | High-yielding, well-established, and robust method. | One-pot synthesis, milder reaction conditions, high atom economy. |
| Disadvantages | Two-step process, use of corrosive and hazardous chlorinating agents. | Cost of coupling reagents, potential for side reactions with complex substrates. |
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established and reliable procedures for amide bond formation.
Route 1: Amidation via Acyl Chloride (Schotten-Baumann Reaction)
This traditional two-step approach first involves the conversion of 4-bromobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with n-butylamine to form the desired amide.
Step 1: Synthesis of 4-bromobenzoyl chloride
A mixture of 4-bromobenzoic acid (0.17 mol) and phosphorus pentachloride (0.17 mol) is gently warmed on a steam bath until the reaction ceases. The resulting mixture is then distilled under reduced pressure to yield 4-bromobenzoyl chloride, which is collected at 136-138°C/20 mmHg. This step typically affords a yield of approximately 92%.[1]
Step 2: Synthesis of this compound
In a flask equipped with a stirrer, a solution of n-butylamine (1.0 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) is prepared in a suitable aprotic solvent like dichloromethane (DCM) or diethyl ether at 0°C. To this solution, 4-bromobenzoyl chloride (1.05 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 2-4 hours). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization. A similar reaction with tert-butylamine has been reported to yield 89% of the corresponding amide.[2][3]
Route 2: Direct Amide Coupling
This method facilitates the direct formation of the amide bond from 4-bromobenzoic acid and n-butylamine in a one-pot synthesis, utilizing a coupling agent to activate the carboxylic acid.
Using HATU as a Coupling Agent:
To a solution of 4-bromobenzoic acid (1.0 equivalent) and n-butylamine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM, is added O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). The reaction is typically stirred at room temperature for 2-4 hours and monitored by TLC or LC-MS. For challenging couplings, pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes at 0°C before the addition of the amine can be beneficial.[4][5] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization. This method is highly efficient, with reported yields for similar couplings often exceeding 95%.[5]
Using EDC/HOBt as Coupling Agents:
In a round-bottom flask, 4-bromobenzoic acid (1.0 equivalent), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents), and N-hydroxybenzotriazole (HOBt) (1.1 equivalents) are dissolved in an anhydrous aprotic solvent like DMF or DCM. The mixture is stirred at 0°C for 15-30 minutes to form the activated ester. Subsequently, n-butylamine (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 equivalents) are added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC. The work-up involves quenching with water and extracting the product with a suitable organic solvent. The organic phase is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated. Purification is typically achieved by column chromatography or recrystallization. This method is a cost-effective and reliable option, with yields for analogous reactions reported to be around 85%.[5][6]
Visualizing the Synthetic Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.
Conclusion
Both the acyl chloride amidation and direct amide coupling routes are effective for the synthesis of this compound. The choice between the two will likely depend on factors such as the scale of the synthesis, cost considerations, and the availability of specific reagents and equipment. For large-scale synthesis where cost is a primary driver, the traditional acyl chloride method may be preferred. For laboratory-scale synthesis, particularly when dealing with sensitive substrates or when a one-pot procedure is desirable for convenience and efficiency, direct amide coupling with reagents like HATU or EDC/HOBt presents a highly attractive alternative. The high yields and milder conditions of the direct coupling methods are significant advantages for modern drug discovery and development.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 78080-34-9 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 4-bromo-N-butylbenzamide Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of 4-bromo-N-butylbenzamide derivatives, with a focus on their performance against various cancer cell lines. The information is supported by experimental data from peer-reviewed studies to aid in research and development efforts in oncology.
Introduction
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, including anti-cancer effects. The introduction of a bromine atom to the benzamide scaffold can modulate the molecule's physicochemical properties, potentially enhancing its biological activity. This guide focuses on this compound derivatives and their analogues, summarizing their cytotoxic profiles and exploring their mechanisms of action.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound derivatives is a key indicator of their anti-cancer potential. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this evaluation.
A notable derivative, referred to as compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide), has demonstrated significant inhibitory effects against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.
Table 1: Cytotoxicity of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) Against NSCLC Cell Lines
| Compound | Cancer Cell Line | Histology | IC50 (µM) |
| C9 | NCI-H520 | Squamous Cell Carcinoma | 1.36 ± 0.27 |
| NCI-H1581 | Bronchoalveolar Carcinoma | 1.25 ± 0.23 | |
| NCI-H226 | Squamous Cell Carcinoma | 2.31 ± 0.41 | |
| NCI-H460 | Large Cell Carcinoma | 2.14 ± 0.36 | |
| NCI-H1703 | Squamous Cell Carcinoma | 1.85 ± 0.32 |
Comparison with Standard Chemotherapeutic Agents
To contextualize the efficacy of these derivatives, their cytotoxic activity is compared with that of established chemotherapy drugs, cisplatin and doxorubicin, against similar cancer cell lines.
Table 2: Cytotoxicity of Cisplatin and Doxorubicin Against NSCLC Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Cisplatin | A549 | 3.5 - 6.14[1][2] |
| H460 | 2.2 - 8.6[2][3] | |
| H1299 | 49 ± 8[1] | |
| Doxorubicin | NCI-H226 | ~1 µM[4] |
| NCI-H460 | >96.2-fold resistance in a resistant subline[5] |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action
Research indicates that the anti-cancer effects of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 are mediated through the inhibition of the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway.[6] This inhibition leads to downstream effects, including cell cycle arrest and apoptosis.
FGFR1 Signaling Pathway Inhibition
Compound C9 has been shown to inhibit the phosphorylation of FGFR1, as well as its downstream effectors PLCγ1 and ERK, in a dose-dependent manner.[6] This blockade of signal transduction disrupts key cellular processes that promote cancer cell proliferation and survival.
Figure 1. Inhibition of the FGFR1 signaling pathway by Compound C9.
Cell Cycle Arrest and Apoptosis
Treatment with compound C9 has been observed to arrest the cell cycle at the G2 phase in NSCLC cell lines and to induce cellular apoptosis.[6]
Figure 2. Experimental workflow for evaluating the anti-cancer activity of this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both floating and adherent cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., p-FGFR1, FGFR1, p-PLCγ1, PLCγ1, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data suggests that this compound derivatives, particularly 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9), are a promising class of anti-cancer agents, especially for NSCLC with FGFR1 amplification. Their mechanism of action, involving the inhibition of the FGFR1 signaling pathway leading to cell cycle arrest and apoptosis, provides a solid rationale for their further development. The experimental protocols detailed in this guide offer a framework for the continued investigation and comparison of these and other novel benzamide derivatives in the pursuit of more effective cancer therapies. Further research is warranted to explore the efficacy of a broader range of this compound derivatives against a wider variety of cancer cell lines to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induced resistance in the human non small cell lung carcinoma (NCI-H460) cell line in vitro by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
structure-activity relationship of 4-substituted-3-nitrobenzamide derivatives
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-3-Nitrobenzamide Derivatives
The 4-substituted-3-nitrobenzamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is collated from multiple studies to aid researchers, scientists, and drug development professionals in understanding the key structural features influencing the biological efficacy of these compounds.
Anticancer Activity
Several 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines. The primary mechanism of action for some of these compounds is believed to be the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1]
Comparative Anticancer Potency
The following table summarizes the growth inhibitory activity (GI50 in µM) of a series of 4-substituted-3-nitrobenzamide derivatives against HCT-116 (colon carcinoma), MDA-MB-435 (melanoma), and HL-60 (promyelocytic leukemia) human cancer cell lines. A lower GI50 value indicates higher potency.[2]
| Compound ID | Substitution at Amide Nitrogen | HCT-116 (GI50 µM) | MDA-MB-435 (GI50 µM) | HL-60 (GI50 µM) |
| 4a | 4-fluorobenzyl | 2.111 | 1.904 | 2.056 |
| 4g | 3,4-difluorobenzyl | >100 | 1.008 | 3.778 |
| 4l | 2-chlorobenzyl | 3.586 | 2.897 | 1.993 |
| 4m | 3-chlorobenzyl | 4.876 | 3.586 | 2.543 |
| 4n | 4-chlorobenzyl | 6.321 | 3.112 | 2.876 |
Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives.[2]
Structure-Activity Relationship Insights (Anticancer):
-
Substitution on the Benzyl Ring: The nature and position of the substituent on the N-benzyl group significantly influence the anticancer activity.
-
Compound 4a , with a 4-fluoro substituent, demonstrated potent activity against all three cell lines.[2][3]
-
In contrast, the 3,4-difluoro substituted compound 4g showed high potency against MDA-MB-435 and HL-60 but was inactive against HCT-116.[2][3]
-
The position of the chloro substituent also played a role. The 2-chloro derivative (4l ) was generally more potent than the 3-chloro (4m ) and 4-chloro (4n ) derivatives against the tested cell lines.[2][3]
-
The following diagram illustrates the general structure and key substitution points influencing the anticancer activity of 4-substituted-3-nitrobenzamide derivatives.
Caption: SAR of 4-substituted-3-nitrobenzamide derivatives as anticancer agents.
Antimicrobial Activity
Certain derivatives of this scaffold have also been investigated for their antimicrobial properties. New Schiff bases derived from 4-nitrobenzamide have shown promising activity against various bacterial and fungal strains.[4]
Comparative Antimicrobial Potency
The following table summarizes the antimicrobial activity of two notable 4-nitrobenzamide derivatives, 3a and 3a1 , which were found to be the most potent in a comparative study.[4]
| Compound ID | Structure | Key Feature | Antimicrobial Activity |
| 3a | N/A | Schiff Base Derivative | Highly Potent |
| 3a1 | N/A | Schiff Base Derivative | Highly Potent |
Note: Specific quantitative data (e.g., MIC values) was not provided in the summarized source. The compounds were identified as the most active among the synthesized analogues.[4]
Structure-Activity Relationship Insights (Antimicrobial):
-
The formation of Schiff bases from 4-nitrobenzamide appears to be a key factor in conferring potent antimicrobial activity.[4]
-
Compounds 3a and 3a1 were identified as the most promising leads for further investigation as potential antimicrobial agents.[4]
The general synthetic workflow for preparing these bioactive compounds is depicted below.
References
A Comparative Guide to the Utility of 4-bromo-N-butylbenzamide in Modern Synthetic Chemistry
In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving efficient and high-yielding reaction pathways. Among the vast array of available reagents, substituted benzamides play a crucial role due to their inherent stability and versatile reactivity. This guide provides a comprehensive comparison of 4-bromo-N-butylbenzamide with similar reagents, focusing on its advantages in key synthetic transformations. Experimental data from closely related systems will be used to illustrate these advantages, providing researchers, scientists, and drug development professionals with a practical framework for reagent selection.
Introduction to this compound
This compound is a versatile synthetic intermediate characterized by a brominated phenyl ring and an N-butyl-substituted amide group. The presence of the bromine atom at the para-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The N-butyl amide functionality can influence the molecule's solubility and electronic properties, and it provides a site for further chemical modification.
Advantages in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as a stable and reactive partner in cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, while generally being more stable and cost-effective than the corresponding iodo-derivatives.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The performance of this compound in this reaction is expected to be comparable to other N-substituted 4-bromobenzamides, offering high yields of the corresponding biaryl compounds.
Comparative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-N-(1-phenylethyl)benzamide | Phenylboronic acid | Pd(OAc)₂, SPhos | Toluene/H₂O | 100 | 12 | >95[1] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane | 100 | 12 | ~85[2] |
| 3 | 4-Bromobenzothiophene | Phenylboronic acid | PdCl₂(dppf) | THF/H₂O | 80 | 12 | 95[2] |
This data is representative of the expected reactivity of this compound under similar conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the boronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines.
Comparative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂, BINAP | NaOtBu | Toluene | 80 | 98 |
| 2 | 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃, XPhos | K₃PO₄ | t-BuOH | 110 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | n-Hexylamine | Pd(OAc)₂, RuPhos | Cs₂CO₃ | Dioxane | 100 | 92 |
This data provides an expected performance baseline for this compound in similar reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.
-
Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
The Heck reaction is a versatile method for the synthesis of substituted alkenes via the coupling of an unsaturated halide with an alkene. This compound can serve as the aryl halide component, leading to the formation of N-butyl-4-vinylbenzamide derivatives.
Comparative Data for Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 100 | 90 |
| 2 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 85 |
| 3 | 4-Bromotoluene | Ethylene | Pd/C | K₂CO₃ | NMP | 140 | 78 |
This table illustrates the expected reactivity of this compound in Heck couplings.
Experimental Protocol: General Procedure for Heck Reaction
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add an anhydrous solvent (e.g., DMF) via syringe to dissolve the solids.
-
Add the alkene (1.2 equiv.) and the base (e.g., triethylamine, 1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Diagram of Heck Reaction Logical Relationship
Caption: Key components and their relationship in a Heck reaction.
Conclusion
This compound stands out as a highly valuable and versatile reagent for modern organic synthesis. Its key advantage lies in its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The presence of the N-butyl amide group can enhance solubility and provides a handle for further derivatization, making it an attractive building block for the development of novel pharmaceuticals and functional materials. While direct comparative data for this specific molecule is limited, the extensive literature on related N-substituted bromobenzamides strongly supports its utility and high performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to effectively incorporate this compound into their synthetic strategies.
References
A Comparative Guide to the Quantitative Analysis of 4-bromo-N-chlorobenzamide in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reagents and products in a reaction mixture is paramount for optimization, kinetic studies, and quality control. 4-bromo-N-chlorobenzamide, a reactive N-haloamide, serves as a valuable reagent in various organic transformations. This guide provides a comparative overview of three common analytical techniques for its quantitative determination in reaction mixtures: Iodometric Titration, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate analytical method depends on several factors, including the complexity of the reaction mixture, the required sensitivity and specificity, the availability of equipment, and the desired speed of analysis. This document presents a comparison of these methods, detailed experimental protocols, and illustrative data to aid in method selection and implementation.
Comparison of Analytical Methods
The following table summarizes the key characteristics of the three analytical methods for the quantification of 4-bromo-N-chlorobenzamide.
| Feature | Iodometric Titration | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Redox titration based on the oxidation of iodide by the N-Cl group, followed by titration of the liberated iodine. | Measurement of light absorbance at a specific wavelength (λmax) corresponding to the electronic transitions in the molecule. | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase, followed by detection. |
| Specificity | Low. Reacts with any oxidizing agent present in the mixture. | Moderate. Susceptible to interference from other components that absorb at the same wavelength. | High. Can separate the analyte from starting materials, by-products, and degradation products. |
| Sensitivity | Low (typically mg range). | Moderate (typically µg/mL range). | High (can be ng/mL or lower, depending on the detector). |
| Speed | Moderate. Each titration takes several minutes. | Fast. Rapid sample measurement. | Slower. Requires method development, system equilibration, and run time for each sample. |
| Cost | Low. Requires standard laboratory glassware and common chemical reagents. | Moderate. Requires a UV-Vis spectrophotometer. | High. Requires an HPLC system, columns, and high-purity solvents. |
| Typical Use Case | Quick estimation of total oxidizing capacity or for relatively clean reaction mixtures. | Rapid monitoring of reaction progress where interfering absorbances are minimal. | Accurate and specific quantification in complex reaction mixtures; purity assessment and stability studies. |
Illustrative Quantitative Data
To illustrate the application of these methods, a hypothetical reaction mixture was analyzed. The mixture initially contained 10.0 mg/mL of 4-bromo-N-chlorobenzamide, and the analysis was performed after a partial conversion to 4-bromobenzamide.
| Method | Measured Concentration of 4-bromo-N-chlorobenzamide (mg/mL) | Standard Deviation (n=3) | Calculated Purity (%) | Notes |
| Iodometric Titration | 8.3 | 0.4 | 83 | Assumes no other oxidizing agents are present. |
| UV-Vis Spectrophotometry | 8.8 | 0.6 | 88 | Assumes that the absorbance of other components at the analytical wavelength is negligible. |
| HPLC | 7.9 | 0.1 | 79 | Provides the most accurate measurement by separating the analyte from the parent amide and other potential impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Iodometric Titration
This method quantifies the active chlorine content in 4-bromo-N-chlorobenzamide. The N-Cl group oxidizes potassium iodide (KI) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.[1][2]
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
Reaction mixture containing 4-bromo-N-chlorobenzamide
Procedure:
-
Accurately pipette a known volume (e.g., 1.0 mL) of the reaction mixture into a 250 mL Erlenmeyer flask.
-
Add 25 mL of deionized water and 5 mL of glacial acetic acid to the flask.
-
Add approximately 1 g of solid potassium iodide. Swirl the flask to dissolve the KI. The solution will turn yellow/brown due to the liberation of iodine.
-
Cover the flask and allow it to stand in the dark for 5 minutes to ensure the reaction is complete.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.[3]
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue/black color.[4]
-
Continue the titration dropwise with constant swirling until the blue color completely disappears. This is the endpoint.[3]
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculate the concentration of 4-bromo-N-chlorobenzamide using the appropriate stoichiometric relationships.
UV-Vis Spectrophotometry
This technique relies on measuring the absorbance of the 4-bromo-N-chlorobenzamide at its wavelength of maximum absorbance (λmax). A calibration curve must be generated using standards of known concentration.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Pure 4-bromo-N-chlorobenzamide standard
-
A suitable solvent that does not absorb at the analytical wavelength (e.g., acetonitrile or a buffered solution)
-
Reaction mixture
Procedure:
-
Determine λmax: Prepare a dilute solution of the pure 4-bromo-N-chlorobenzamide standard in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a stock solution of the pure standard at a known concentration.
-
Perform a series of dilutions to create at least five standard solutions of different, known concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Analysis:
-
Dilute an accurately measured aliquot of the reaction mixture with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.[5]
-
Determine the concentration of 4-bromo-N-chlorobenzamide in the diluted sample using the calibration curve equation.
-
Calculate the concentration in the original reaction mixture by accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates, identifies, and quantifies each component in a mixture.[6] This protocol is adapted from methods for similar aromatic amides.[6][7]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Pure 4-bromo-N-chlorobenzamide standard
-
Reaction mixture
Chromatographic Conditions (Illustrative):
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25 °C[6]
-
Injection Volume: 10 µL
-
Detection Wavelength: Set to the λmax of 4-bromo-N-chlorobenzamide as determined by UV-Vis spectrophotometry.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of the pure 4-bromo-N-chlorobenzamide standard in the mobile phase.
-
Prepare a series of at least five standard solutions of known concentrations by diluting the stock solution.
-
Inject each standard solution into the HPLC system and record the peak area for the 4-bromo-N-chlorobenzamide peak.
-
Plot a graph of peak area versus concentration to generate the calibration curve.
-
-
Sample Analysis:
-
Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample into the HPLC system.[5]
-
Identify the peak corresponding to 4-bromo-N-chlorobenzamide based on its retention time from the standard injections.
-
Integrate the peak area of the analyte.
-
Calculate the concentration in the sample using the calibration curve.
-
Workflow for Method Selection
The choice of an analytical method is critical and depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique for the quantitative analysis of 4-bromo-N-chlorobenzamide.
Caption: Workflow for selecting a quantitative analysis method.
References
A Comparative Analysis: N-(4-bromobenzenesulfonyl)benzamide versus Parent Benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(4-bromobenzenesulfonyl)benzamide and its parent compound, benzenesulfonamide. The analysis is based on available experimental data for benzenesulfonamide and predictive insights into the properties of its derivative, derived from the structural impact of the 4-bromophenyl and benzoyl substitutions.
Physicochemical Properties: A Tabulated Comparison
The introduction of a 4-bromobenzoyl group to the benzenesulfonamide core is expected to significantly alter the physicochemical properties of the molecule. The bromine atom and the additional phenyl ring are predicted to increase lipophilicity (logP) and molecular weight, while likely decreasing aqueous solubility and affecting the acidity (pKa) of the sulfonamide proton.
| Property | Benzenesulfonamide | N-(4-bromobenzenesulfonyl)benzamide (Predicted/Inferred) | Impact of Substitution |
| Molecular Formula | C₆H₇NO₂S | C₁₃H₁₀BrNO₃S | Addition of C₇H₃BrO |
| Molecular Weight | 157.19 g/mol [1][2] | 356.19 g/mol [3] | Increased molecular complexity and mass |
| Melting Point | 149-152 °C[1] | Expected to be higher due to increased molecular size and intermolecular forces | Enhanced crystal lattice stability |
| pKa (acidic proton) | ~10.1 - 10.24[1][4] | Expected to be lower (more acidic) | The electron-withdrawing nature of the benzoyl and 4-bromophenyl groups increases the acidity of the N-H proton. |
| logP (Lipophilicity) | ~0.31 - 0.58[4][5] | Expected to be significantly higher | The addition of a hydrophobic benzoyl group and a bromine atom increases lipophilicity. |
| Aqueous Solubility | Low, 4.3 g/L (16 °C)[1][6] | Predicted to be very low[7] | Increased lipophilicity and molecular size generally lead to decreased water solubility. |
| Solubility in Organic Solvents | Soluble in ethanol, ether, methanol, and acetone[1][8] | Soluble in polar aprotic solvents like DMSO and acetone[7] | Good solubility in organic solvents is retained, which is crucial for in vitro assay preparation. |
Biological Activity: A Comparative Overview
Benzenesulfonamide is a foundational scaffold in medicinal chemistry, recognized for its inhibitory action against carbonic anhydrases.[9] Its derivatives have been developed into a wide range of therapeutic agents.[1] The structural modifications in N-(4-bromobenzenesulfonyl)benzamide suggest a potential for enhanced or altered biological activity.
| Biological Activity | Benzenesulfonamide | N-(4-bromobenzenesulfonyl)benzamide (Predicted) | Rationale for Predicted Activity |
| Carbonic Anhydrase (CA) Inhibition | Known inhibitor of human carbonic anhydrase B.[9] | Potentially enhanced inhibitory activity and/or altered isoform selectivity. | The 4-bromophenyl group can engage in additional interactions within the enzyme's active site, and the altered pKa of the sulfonamide proton can influence binding affinity. |
| Antimicrobial Activity | Serves as a precursor to sulfa drugs; possesses limited intrinsic activity.[8] | May exhibit direct antimicrobial activity. | The sulfonamide moiety is a key pharmacophore in antibacterial agents that inhibit folic acid synthesis.[8] The increased lipophilicity could enhance cell wall penetration. |
| Anticancer Activity | Derivatives are effective in treating proliferative diseases like cancer.[9] | May possess anticancer properties. | Many benzenesulfonamide derivatives exhibit anticancer activity through mechanisms such as carbonic anhydrase inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of these compounds. Below are representative protocols for key comparative experiments.
Synthesis of N-(4-bromobenzenesulfonyl)benzamide
A common method for the synthesis of N-(4-bromobenzenesulfonyl)benzamide is the N-acylation of 4-bromobenzenesulfonamide with benzoyl chloride.[10]
Materials:
-
4-bromobenzenesulfonamide
-
Benzoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve 4-bromobenzenesulfonamide (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[10]
Carbonic Anhydrase Inhibition Assay
This colorimetric assay determines the inhibitory effect of a compound on carbonic anhydrase activity using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer
-
Test compound (dissolved in DMSO)
-
96-well microplate and reader
Procedure:
-
Prepare a solution of hCA II in Tris-HCl buffer.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution, the inhibitor solution at various concentrations, and buffer.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Immediately monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (MHB)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts related to the synthesis and potential mechanisms of action of these compounds.
References
- 1. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 2. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Benzenesulfonamide | SIELC Technologies [sielc.com]
- 6. Benzenesulfonamide for synthesis 98-10-2 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-bromo-N-butylbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4-bromo-N-butylbenzamide, a halogenated aromatic amide.
Adherence to these protocols is paramount for protecting laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This document outlines the necessary safety precautions, waste segregation, and disposal procedures to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on available data for this compound and structurally similar chemicals, the following personal protective equipment (PPE) should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A laboratory coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[2][3] Under no circumstances should this chemical be disposed of down the sanitary sewer.[4]
1. Waste Collection and Segregation:
-
Designated Waste Container: Establish a dedicated, clearly labeled, and sealable container for this compound waste.
-
Compatibility: Ensure the container is made of a material compatible with the chemical.
-
Segregation: This waste must be segregated as halogenated organic waste .[5][6][7] Do not mix with non-halogenated waste streams, as this can increase disposal costs and create potential chemical incompatibilities.[2]
2. Container Management:
-
Condition: The waste container must be in good condition, free from leaks or damage, with a secure screw-top cap.[2][3]
-
Closure: Keep the container closed at all times except when adding waste.[3]
3. Labeling:
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] Do not use abbreviations or chemical formulas.[2]
-
Composition: If the waste is a mixture, list all components and their approximate percentages.
4. Storage:
-
Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.
5. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste.
-
Documentation: Complete all required waste disposal forms as mandated by your institution and the waste disposal contractor.[2]
Disposal of Contaminated Materials
Any materials, such as personal protective equipment, absorbent pads, or empty containers, that are contaminated with this compound must also be disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3][4]
Spill Management
In the event of a spill:
-
Minor Spills: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the material. Place the absorbed material into a sealed and labeled container for hazardous waste disposal.[2]
-
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [5][6][7] |
| Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [4] |
| Prohibited Disposal | Sanitary Sewer System | [4] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 2. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. ilga.gov [ilga.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling 4-bromo-N-butylbenzamide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-bromo-N-butylbenzamide. Given the limited specific safety data for this compound, these recommendations are based on best practices for handling structurally similar chemicals, such as other benzamide and brominated aromatic compounds. A cautious and proactive approach to safety is essential.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 or equivalent | Protects eyes from chemical splashes and dust.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Varies based on exposure assessment | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust.[1] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is critical for ensuring a safe laboratory environment.
1. Preparation and Donning PPE:
-
Step 1: Before beginning work, ensure that all necessary PPE is in good condition and readily available.
-
Step 2: Put on a laboratory coat, ensuring it is fully buttoned.[1]
-
Step 3: If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
-
Step 4: Wear safety goggles.[1]
-
Step 5: Thoroughly wash and dry hands before putting on chemical-resistant gloves. Ensure the gloves overlap with the cuffs of the lab coat.[1]
2. Handling Procedures:
-
Engineering Controls: Whenever feasible, handle this compound inside a certified chemical fume hood to minimize the risk of inhalation.
-
Procedural Controls:
-
To prevent the generation of dust when working with the solid form, use a spatula or scoop for transfers.
-
If weighing the compound, do so in a well-ventilated area or within a balance enclosure.
-
Keep the container of the chemical securely closed when not in use.
-
3. Doffing PPE:
-
Step 1: Remove gloves first, peeling them off from the cuff and turning them inside out to contain any contamination.
-
Step 2: Remove the lab coat by unbuttoning it and rolling it away from the body to avoid contact with the contaminated outer surface.
-
Step 3: Remove safety goggles.
-
Step 4: If a respirator was used, it should be removed last.
-
Step 5: After removing all PPE, wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Segregation: Due to the presence of bromine, it is categorized as halogenated organic waste. It must be disposed of in a designated and clearly labeled "Halogenated Organic Waste" container.[2][3] Do not mix with non-halogenated waste.[4]
-
Container Management:
-
Spill Management: In case of a spill, avoid creating dust. Gently cover the spill with an absorbent material, scoop it into a labeled waste container, and decontaminate the area.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

